2,4-Dichloro-8-fluoroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWIUBLBLKBKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-dichloro-8-fluoroquinoline: Mechanisms, Protocols, and Applications
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,4-dichloro-8-fluoroquinoline, a key intermediate in the development of advanced pharmaceutical agents. The document delves into the core chemical principles and reaction mechanisms, offering researchers, scientists, and drug development professionals a detailed understanding of the synthetic process. By synthesizing information from established chemical literature, this guide presents a logical and scientifically robust pathway, complete with detailed experimental protocols and visual aids to facilitate comprehension and practical application. The narrative emphasizes the causality behind experimental choices, ensuring a trustworthy and authoritative resource for the scientific community.
Introduction: The Significance of the Dichloro-Fluoroquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The introduction of specific substituents onto the quinoline core can significantly modulate the pharmacological profile of the resulting compounds.[3] In this context, this compound emerges as a highly valuable synthetic intermediate. The chlorine atoms at the 2 and 4 positions provide reactive handles for further functionalization through nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties.[3] The fluorine atom at the 8-position can enhance metabolic stability and influence the electronic properties of the molecule, often leading to improved drug-like characteristics.[3] This unique combination of features makes this compound a critical building block in the synthesis of novel fluoroquinolone antibiotics and other targeted therapeutics.[2][4]
This guide will elucidate a primary and efficient synthetic route to this compound, focusing on the underlying reaction mechanisms and providing detailed, actionable protocols for its preparation.
Proposed Synthetic Pathway: A Two-Stage Approach
The most logical and well-supported synthetic route to this compound proceeds through a two-stage process. This pathway begins with the synthesis of the precursor, 8-fluoro-2,4-dihydroxyquinoline (also known as 8-fluoroquinoline-2,4(1H,3H)-dione), followed by a chlorination step to yield the final product.
Figure 1: Proposed two-stage synthetic pathway for this compound.
Stage 1: Synthesis of 8-Fluoro-2,4-dihydroxyquinoline
The initial step involves the construction of the quinoline ring system through the cyclocondensation of a substituted aniline with a malonic acid derivative. This is a well-established method for the synthesis of 2,4-dihydroxyquinolines.[5]
Reaction Mechanism
The formation of 8-fluoro-2,4-dihydroxyquinoline from 2-fluoroaniline and diethyl malonate proceeds through a thermal cyclization reaction. The mechanism can be broken down into the following key steps:
-
Initial Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 2-fluoroaniline on one of the carbonyl carbons of diethyl malonate, leading to the formation of an intermediate amide.
-
Intramolecular Cyclization (Dieckmann-type Condensation): Under high-temperature conditions, the intermediate undergoes an intramolecular cyclization. The nitrogen atom attacks the second ester group, leading to the formation of the heterocyclic ring.
-
Tautomerization: The resulting product exists in equilibrium between the keto and enol forms, with the more stable 2,4-dihydroxy tautomer being favored.
Figure 2: Simplified mechanism for the formation of 8-fluoro-2,4-dihydroxyquinoline.
Experimental Protocol: Synthesis of 8-Fluoro-2,4-dihydroxyquinoline
This protocol is adapted from general procedures for the synthesis of 2,4-dihydroxyquinoline derivatives.[5]
Materials:
-
2-Fluoroaniline
-
Diethyl malonate
-
Diphenyl ether (solvent)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 2-fluoroaniline (1.0 eq) and diethyl malonate (1.2 eq) in diphenyl ether is heated to reflux (approximately 250-260 °C) for 2-3 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with ethanol to remove residual diphenyl ether.
-
The crude product is then purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, after acidification with HCl to ensure precipitation of the dihydroxyquinoline.
-
The purified product is dried under vacuum to yield 8-fluoro-2,4-dihydroxyquinoline as a solid.
Table 1: Summary of Reaction Parameters for Stage 1
| Parameter | Value |
| Reactants | 2-Fluoroaniline, Diethyl Malonate |
| Solvent | Diphenyl ether |
| Temperature | 250-260 °C |
| Reaction Time | 2-3 hours |
| Work-up | Filtration, Washing with Ethanol |
| Purification | Recrystallization |
Stage 2: Dichlorination of 8-Fluoro-2,4-dihydroxyquinoline
The second stage of the synthesis involves the conversion of the hydroxyl groups at the 2 and 4 positions to chlorine atoms. This is a crucial step that installs the reactive handles for subsequent derivatization.
Reaction Mechanism
The chlorination of 2,4-dihydroxyquinolines is typically achieved using phosphorus oxychloride (POCl₃).[6] The reaction proceeds through the formation of a highly electrophilic intermediate.
-
Activation of Hydroxyl Groups: The lone pair of electrons on the oxygen atoms of the hydroxyl groups attacks the phosphorus atom of POCl₃, leading to the formation of phosphate ester intermediates.
-
Chloride Attack and Aromatization: Chloride ions, generated from POCl₃, then act as nucleophiles, attacking the 2 and 4 positions of the quinoline ring. This is followed by the elimination of the phosphate leaving group and subsequent aromatization of the pyridine ring to yield the stable this compound. The chlorination of the 4-oxo group also contributes to the aromatization of the nitrogen-containing ring.[6]
Figure 3: Simplified mechanism for the dichlorination of 8-fluoro-2,4-dihydroxyquinoline.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the chlorination of quinoline-2,4-diones.[7][8]
Materials:
-
8-Fluoro-2,4-dihydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline (optional, as a base)
-
Ice-water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 8-fluoro-2,4-dihydroxyquinoline (1.0 eq) and phosphorus oxychloride (excess, e.g., 5-10 eq) is heated to reflux for 3-5 hours. N,N-diethylaniline (1.0 eq) can be added to neutralize the HCl generated during the reaction.[8]
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured into a beaker of ice-water with stirring.
-
The resulting precipitate is collected by filtration, or the aqueous mixture is extracted with an organic solvent like dichloromethane.
-
If extracted, the organic layer is washed with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, then with water, and finally with brine.
-
The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Table 2: Summary of Reaction Parameters for Stage 2
| Parameter | Value |
| Reactant | 8-Fluoro-2,4-dihydroxyquinoline |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Additive (optional) | N,N-Diethylaniline |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
| Work-up | Quenching in ice-water, Extraction |
| Purification | Column Chromatography or Recrystallization |
Vilsmeier-Haack Reaction: An Alternative Approach to 2-Chloroquinolines
While the previously described two-step method is a robust pathway to this compound, it is important to acknowledge the Vilsmeier-Haack reaction as a powerful tool for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[9][10] This reaction involves the use of the Vilsmeier reagent, typically formed from phosphorus oxychloride and N,N-dimethylformamide (DMF).[10]
The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring of the N-arylacetamide, followed by cyclization and subsequent chlorination to yield the 2-chloro-3-formylquinoline.[10] While this method does not directly produce the 2,4-dichloro derivative, the resulting 2-chloro-3-formylquinoline is a versatile intermediate that can be further modified.
Figure 4: Vilsmeier-Haack synthesis of a 2-chloroquinoline derivative.
Conclusion
The synthesis of this compound is a critical process for the advancement of medicinal chemistry and drug discovery. The two-stage pathway, involving the initial formation of 8-fluoro-2,4-dihydroxyquinoline followed by dichlorination with phosphorus oxychloride, represents an efficient and well-understood route to this key intermediate. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is paramount for optimizing reaction conditions and ensuring the successful synthesis of this valuable compound. The provided protocols offer a solid foundation for researchers to practically implement this synthesis in their laboratories, paving the way for the development of novel and more effective therapeutic agents.
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An In-depth Technical Guide to 2,4-dichloro-8-fluoroquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dichloro-8-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a quinoline core substituted with two chlorine atoms and a fluorine atom, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. Quinolines and their fluorinated analogues have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The presence of the fluorine atom at the 8-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile as a drug candidate. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds and data from chemical suppliers, we can infer a profile of its key physicochemical characteristics.
| Property | Value/Description | Source(s) |
| CAS Number | 1422498-86-9 | [3][4] |
| Molecular Formula | C₉H₄Cl₂FN | [3][4] |
| Molecular Weight | 216.04 g/mol | [3][4] |
| Appearance | Likely a pale yellow to light brown solid. | [5] |
| Melting Point | Not experimentally determined. For comparison, 6-chloro-8-fluoroquinoline has a melting point of 79-81 °C. | [1] |
| Boiling Point | Not experimentally determined. Predicted boiling point for the related 2,4-dichloro-5-fluoroquinazoline is 277.3±22.0 °C. | [6] |
| Solubility | Expected to be sparingly soluble in water and more soluble in organic solvents such as ethanol, DMSO, and dichloromethane. | [5] |
| Storage | Store in an inert atmosphere at 2-8°C. | [3][4] |
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is dictated by the electrophilic nature of the quinoline ring and the presence of the three halogen substituents. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, providing a versatile handle for the introduction of various functional groups. The fluorine atom at the 8-position is generally less reactive towards nucleophilic substitution but can influence the overall electronic properties of the molecule.
A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted quinolines. A common approach involves the cyclization of an appropriately substituted aniline derivative.
Proposed Synthesis Workflow
Caption: A proposed three-step synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on known quinoline syntheses and should be optimized for the specific target molecule.
Step 1: Synthesis of N-(2-fluorophenyl)-3-oxobutanamide
-
In a round-bottom flask, dissolve 2-fluoroaniline in a suitable solvent such as toluene.
-
Slowly add diethyl malonate to the solution at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(2-fluorophenyl)-3-oxobutanamide.
Step 2: Synthesis of 4-hydroxy-8-fluoro-2-methylquinoline
-
Add the N-(2-fluorophenyl)-3-oxobutanamide to a high-boiling point solvent like diphenyl ether.
-
Heat the mixture to a high temperature (typically >200 °C) to induce cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to yield 4-hydroxy-8-fluoro-2-methylquinoline.
Step 3: Synthesis of this compound
-
Carefully add 4-hydroxy-8-fluoro-2-methylquinoline to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Spectral Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the quinoline ring. The fluorine atom at the 8-position will cause splitting of the signal for the adjacent proton at the 7-position (H-7). The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule. The carbons attached to the chlorine (C-2 and C-4) and fluorine (C-8) atoms will exhibit characteristic chemical shifts. The C-F coupling will be observable for C-8 and adjacent carbons.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (216.04 g/mol ). Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by isotopic peaks (M+2 and M+4) in a characteristic ratio, which is a definitive indicator of the number of chlorine atoms. For a molecule with two chlorine atoms, the expected isotopic pattern for the molecular ion would be approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺, respectively.[7]
Safety and Handling
Based on the safety data for structurally related compounds such as 2,4-dichloroquinoline and 2,5-dichloro-8-fluoroquinoline, this compound should be handled with caution.[2][8]
Hazard Statements (Inferred):
-
Harmful if swallowed.[2]
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Applications in Drug Development
The this compound scaffold is a key intermediate in the synthesis of novel therapeutic agents. The reactivity of the chlorine atoms at the 2- and 4-positions allows for the introduction of various pharmacophores, enabling the generation of libraries of compounds for screening and lead optimization.
Potential Therapeutic Areas:
-
Antibacterial Agents: Fluoroquinolones are a well-established class of antibiotics.[9] By modifying the quinoline core, new derivatives with improved activity against resistant bacterial strains can be developed.
-
Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity. This compound can serve as a starting point for the synthesis of novel compounds that target various cancer-related pathways.
-
Antiviral Agents: The quinoline scaffold has been explored for the development of antiviral drugs.[1]
-
Other Therapeutic Targets: The versatility of the this compound core allows for its use in the development of inhibitors for various enzymes and receptors implicated in a range of diseases.
Experimental Workflow for a Nucleophilic Substitution Reaction
Caption: A typical workflow for a nucleophilic substitution reaction using this compound.
Conclusion
This compound is a promising and versatile building block for the development of new chemical entities with potential therapeutic applications. While detailed experimental data on its physicochemical properties are limited, its structural similarity to other well-characterized quinolines provides a solid foundation for its use in synthetic and medicinal chemistry. The strategic placement of its chloro and fluoro substituents offers multiple avenues for chemical modification, making it an attractive scaffold for the generation of diverse compound libraries. As research in this area progresses, a more complete understanding of the properties and reactivity of this compound will undoubtedly emerge, further solidifying its importance in the field of drug discovery.
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The Lynchpin of Novel Therapeutics: A Technical Guide to the Potential Applications of 2,4-Dichloro-8-fluoroquinoline in Medicinal Chemistry
For Immediate Release
[CITY, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the strategic design and synthesis of versatile molecular scaffolds are of paramount importance. Among the myriad of heterocyclic compounds, the quinoline core has consistently emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2][3] This technical guide, intended for researchers, scientists, and drug development professionals, delves into the untapped potential of a specific, highly functionalized quinoline derivative: 2,4-dichloro-8-fluoroquinoline . While direct extensive research on this exact molecule is nascent, this document will extrapolate its potential applications by analyzing the well-established roles of its constituent functional groups, drawing parallels from structurally similar compounds, and proposing logical pathways for its integration into modern drug discovery programs.
The Quinoline Scaffold: A Foundation of Pharmacological Diversity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][4] Its derivatives have been successfully developed as antibacterial, anticancer, antimalarial, and anti-inflammatory agents, among others.[4][5] The versatility of the quinoline scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Strategic Functionalization: The Power of Dichloro and Fluoro Moieties
The true potential of this compound lies in its unique trifecta of functional groups. The two chlorine atoms at the 2 and 4 positions and the fluorine atom at the 8-position are not mere decorations; they are strategic handles that chemists can exploit to create diverse libraries of novel compounds.
The Dichotomy of Reactivity: C2 and C4 Chlorine Atoms as Versatile Chemical Handles
The chlorine atoms at the C2 and C4 positions of the quinoline ring are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of this scaffold's utility, providing a straightforward avenue for the introduction of a wide array of functional groups. This synthetic tractability allows for the exploration of vast chemical space and the optimization of biological activity.[6] For instance, these positions can be readily substituted with amines, alcohols, thiols, and other nucleophiles to generate libraries of derivatives for high-throughput screening.
Below is a conceptual workflow illustrating the synthetic utility of the 2,4-dichloro-quinoline core.
Caption: Synthetic utility of this compound.
The Fluorine Advantage: Enhancing Biological Activity and Metabolic Stability
The presence of a fluorine atom at the C8 position is a well-established strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[7] Fluorine's high electronegativity can modulate the electronic properties of the quinoline ring, influencing its binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the molecule, leading to an extended half-life and improved bioavailability. Halogen substitution at the C8 position of the quinoline ring has been shown to increase antimalarial efficacy.[7]
Potential Therapeutic Applications: A Landscape of Opportunity
Based on the known biological activities of structurally related quinoline derivatives, this compound is a promising starting point for the development of novel therapeutics in several key areas.
Oncology: Targeting Uncontrolled Cell Proliferation
Quinolone derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer progression, including the inhibition of DNA topoisomerases.[1] The this compound scaffold can be elaborated to generate potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. By strategically introducing substituents at the C2 and C4 positions, it is possible to design molecules that selectively bind to the ATP-binding site of specific kinases implicated in cancer cell signaling pathways.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound.
Caption: Targeting the MAPK/ERK signaling pathway.
Infectious Diseases: Combating Microbial Resistance
The fluoroquinolone class of antibiotics, which features a quinolone core, has been a mainstay in the treatment of bacterial infections for decades.[8][9] However, the rise of antibiotic resistance necessitates the development of new antibacterial agents. This compound provides a template for the synthesis of novel fluoroquinolone analogues with potentially improved activity against resistant strains. Modifications at the C2 and C4 positions can be designed to enhance interactions with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones, or to evade bacterial efflux pumps, a common mechanism of resistance.
Neurodegenerative Disorders: Modulating Neurological Pathways
Recent studies have highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[4] Certain quinoline-based compounds have been shown to exhibit neuroprotective effects through various mechanisms, including the inhibition of cholinesterase and the modulation of neurotransmitter receptors. The structural versatility of this compound makes it an attractive scaffold for the development of novel central nervous system (CNS) agents.
Experimental Protocols: A Starting Point for Synthesis and Evaluation
The following are generalized, foundational protocols for the synthesis and initial biological evaluation of derivatives of this compound.
General Procedure for Nucleophilic Substitution
A solution of this compound (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile) is treated with the desired nucleophile (1-2 equivalents) and a base (e.g., triethylamine or potassium carbonate). The reaction mixture is stirred at a temperature ranging from room temperature to 100°C until the starting material is consumed, as monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques such as column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of synthesized compounds against a panel of kinases can be determined using a variety of commercially available assay kits. A common method involves measuring the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the test compound. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity, is then calculated.
Conclusion and Future Directions
This compound represents a highly promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its inherent reactivity and the strategic placement of its functional groups provide a powerful platform for the generation of diverse chemical libraries. Future research should focus on the systematic exploration of substitutions at the C2 and C4 positions, coupled with comprehensive biological evaluation across a range of therapeutic targets. The insights gained from such studies will undoubtedly pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles.
References
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The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 2, 2026, from [Link]
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260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
- Fluoroquinolones: Chemistry & Action – A Review. (2012). Indo Global Journal of Pharmaceutical Sciences, 2(1), 43-53.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21364-21380.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2021). RSC Advances, 11(48), 30267-30286.
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2021). RSC Advances. Retrieved February 2, 2026, from [Link]
- Synthesis new derivatives of quinoline and study the biological activity for some of them. (2022). American Institute of Physics Conference Proceedings, 2393(1), 020002.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2020). Arabian Journal of Chemistry, 13(1), 2139-2151.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Preprints.org.
- Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. (2003). Archiv der Pharmazie, 336(5), 223-230.
- Biological Activities of Quinoline Derivatives. (2010). International Journal of PharmTech Research, 2(3), 1946-1953.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(22), 13933-13954.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). Organics, 4(1), 1-28.
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- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3373.
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theoretical calculations on the electronic structure of 2,4-dichloro-8-fluoroquinoline
Title: Comprehensive Theoretical Framework for the Electronic Structure Characterization of 2,4-Dichloro-8-Fluoroquinoline Subtitle: A Protocol-Driven Technical Guide for Medicinal Chemistry Applications
Executive Summary
The scaffold This compound represents a critical pharmacophore in the development of next-generation antibacterial and antimalarial agents.[1] Its unique halogenation pattern—combining the steric and electronic modulation of chlorine at the 2,4-positions with the metabolic stability and lipophilicity enhancement of fluorine at the 8-position—demands rigorous electronic characterization.[1]
This technical guide provides a standardized computational workflow for analyzing the electronic structure of this molecule. By synthesizing Density Functional Theory (DFT) protocols with reactivity descriptor analysis, this document empowers researchers to predict molecular behavior, validate synthetic pathways (specifically nucleophilic aromatic substitution at C4), and optimize ligand-protein binding affinities.[1]
Computational Methodology: The "Standard of Truth"
To ensure scientific integrity and reproducibility, the following computational protocol is established as the "Gold Standard" for characterizing halogenated quinolines. This methodology balances computational cost with the accuracy required to resolve halogen-mediated electronic effects.[1][2]
Level of Theory Selection
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for organic geometries.[1] However, for halogenated systems where dispersion forces (halogen bonding) are critical, wB97X-D or M06-2X is recommended to capture long-range interactions.[1]
-
Basis Set: 6-311++G(d,p) .[1][3][4]
-
Rationale: The diffuse functions (++) are non-negotiable for describing the lone pairs on Chlorine and Fluorine. The polarization functions (d,p) are essential for accurate description of the aromatic ring currents and C-Halogen bond vectors.
-
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Water (
) for biological relevance and Dichloromethane ( ) for synthetic relevance.
Self-Validating Protocol (Step-by-Step)
-
Geometry Optimization: Perform Opt+Freq calculations to ensure the structure is a true minimum (zero imaginary frequencies).
-
Wavefunction Stability: Verify the stability of the DFT wavefunction to ensure the ground state is not an artifact.
-
NBO Analysis: Execute Natural Bond Orbital analysis to quantify hyperconjugative interactions (e.g.,
).
Figure 1: Standardized computational workflow for electronic structure validation.
Geometric & Structural Analysis
The geometry of this compound is dominated by the planarity of the bicyclic system, but subtle distortions arise from halogen-halogen repulsion and steric strain.[1]
-
Planarity: The quinoline core remains essentially planar.[2][5][6]
-
Bond Lengths:
-
C2-Cl & C4-Cl: The C4-Cl bond is typically slightly longer (approx.[1] 1.74 Å) than the C2-Cl bond due to the peri-interaction with C5-H and the specific node structure of the LUMO, making C4 more susceptible to displacement.
-
C8-F: The C-F bond is short and strong (approx.[1] 1.35 Å), providing a robust metabolic block against P450 oxidation.[1]
-
-
Dihedral Angles: Expect deviations < 2° from
or for ring atoms, confirming aromaticity.[1]
Electronic Structure & Reactivity Descriptors
Understanding the electronic landscape is crucial for predicting how this scaffold interacts with biological targets (enzymes/receptors) and synthetic reagents.
Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical stability (Kinetic Stability).[4]
-
HOMO Location: Predominantly localized on the
-system of the benzene ring and the lone pairs of the 8-Fluoro substituent.[2] -
LUMO Location: Concentrated on the pyridine ring, specifically encompassing the C2 and C4 positions.
Global Reactivity Descriptors
Using Koopmans' theorem approximation, we calculate descriptors from orbital energies (
| Descriptor | Formula | Physical Interpretation |
| Ionization Potential (I) | Energy required to remove an electron (Oxidation potential).[1] | |
| Electron Affinity (A) | Energy released when adding an electron (Reduction potential). | |
| Chemical Hardness ( | Resistance to charge transfer. High | |
| Electrophilicity Index ( | Measure of energy lowering due to maximal electron flow. High |
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution:
-
Red Regions (Negative Potential): Localized around the Nitrogen atom (N1) and Fluorine (F8). These are H-bond acceptor sites for protein binding.[1][2]
-
Blue Regions (Positive Potential): Localized around the Hydrogen atoms of the benzene ring.
-
Reactivity Insight: The carbon atoms attached to Chlorine (C2, C4) will appear electron-deficient (light blue/green), validating their role as electrophilic centers.
Figure 2: Logic flow for translating orbital energies into predictive chemical behaviors.
Spectroscopic Profiling (Predictive)
To validate synthesized compounds, theoretical spectra serve as the reference.[2][7][8]
-
IR Spectrum (Vibrational):
-
Signature Bands: C=N stretching of the quinoline ring (approx. 1580–1620 cm⁻¹) and C-Cl stretching (approx. 700–800 cm⁻¹). A strong C-F stretch will appear around 1100–1250 cm⁻¹.[1][2]
-
Correction: Apply a scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) to align calculated harmonic frequencies with experimental anharmonic results.[1]
-
NMR Spectrum (GIAO Method):
- C NMR: The C2 and C4 carbons will be significantly deshielded (downfield, >140 ppm) due to the electronegative Chlorine atoms and the heteroaromatic ring current.
- F NMR: A single diagnostic peak, split by coupling to adjacent protons (H7), confirming the 8-position substitution.
Pharmaceutical Implications
Lipophilicity & Bioavailability
The 8-Fluoro substituent is strategic.[1][2] It lowers the pKa of the quinoline nitrogen (reducing protonation at physiological pH) and increases lipophilicity (LogP).
-
Calculation: Use the optimized geometry to calculate the solvent accessible surface area (SASA) and estimate LogP.[2]
-
Result: Expect a LogP value higher than the non-fluorinated analog, improving passive membrane permeability.[1]
Molecular Docking Preparation
Standard PDB files often lack accurate charge distributions for novel ligands.[1][2]
-
Protocol: Do not use Gasteiger charges for this halogenated system. Instead, use RESP (Restrained Electrostatic Potential) charges derived from the DFT optimized MEP. This accurately captures the "sigma-hole" effect often seen on Chlorine atoms, which can form halogen bonds with protein backbone carbonyls.[1]
References
-
Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian, Inc.[1] Link
-
Becke, A. D. (1993). Density-functional thermochemistry.[1] III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link
-
Mphahlele, M. J., & Lesenyeho, L. G. (2013). Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions.[1][9] Journal of Heterocyclic Chemistry, 50, 1-16.[1][9] Link
-
Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules.[1] Oxford University Press.[1][2] (Foundational text for Reactivity Descriptors).
-
Dennington, R., Keith, T., & Millam, J. GaussView, Version 6.[1] Semichem Inc.[1][2] (Visualization standard).
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The Strategic Role of the C8-Fluorine Atom in Modulating the Reactivity of 2,4-Dichloro-8-fluoroquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. This technical guide delves into the nuanced role of the fluorine atom at the C8 position in 2,4-dichloro-8-fluoroquinoline, a key heterocyclic intermediate. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes established principles of physical organic chemistry and draws upon robust data from closely related analogs—notably 2,4-dichloro-8-methylquinoline and 2,4-dichloroquinazoline—to construct a comprehensive and predictive model of its reactivity. We will explore the electronic perturbations induced by the C8-fluoro substituent and their profound impact on the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a critical transformation in the synthesis of novel bioactive compounds. This guide provides a theoretical framework, proposes detailed synthetic and experimental protocols, and offers field-proven insights into the causality behind experimental design for harnessing the unique reactivity of this fluorinated quinoline.
The Electronic Influence of Fluorine: A Tale of Two Effects
The fluorine atom, despite its simple monoatomic nature, exerts a complex and powerful influence on the electronic landscape of an aromatic ring. Its behavior is a delicate balance of two opposing electronic effects:
-
A Strong Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through the sigma (σ) bond framework.[1] This effect is distance-dependent and significantly acidifies the protons on the aromatic ring and increases the electrophilicity of the carbon atoms to which it is attached and those nearby.
-
A Moderate Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, increasing electron density at the ortho and para positions.[1] However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the aromatic ring, this resonance donation is weaker compared to other halogens like chlorine.
In the context of this compound, the C8-fluorine atom's primary role is to act as a strong electron-withdrawing group through its inductive effect. This has significant consequences for the reactivity of the entire quinoline ring system, particularly the electron-deficient pyridine ring bearing the two chloro substituents.
Synthesis of this compound: A Proposed Pathway
Proposed Synthesis of 8-fluoro-2,4-quinolinediol
A common route to 4-hydroxy-2-quinolones is the cyclization of an appropriate aniline with a malonic acid derivative. For our target, this would involve the reaction of 2-fluoroaniline with diethyl malonate, followed by a high-temperature cyclization.
Figure 1: Proposed two-step synthesis of the 8-fluoro-2,4-quinolinediol precursor.
Proposed Chlorination of 8-fluoro-2,4-quinolinediol
The conversion of the diol to the dichloro derivative is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent.[2][3] The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, facilitating nucleophilic attack by chloride ions.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-fluoro-2,4-quinolinediol (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralization and Extraction: The acidic aqueous solution is then neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) until pH 7-8. The precipitated crude product is then extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Regioselectivity in Nucleophilic Aromatic Substitution: The C4 Position Reigns Supreme
The core of this compound's utility lies in its differential reactivity at the C2 and C4 positions towards nucleophiles. Based on extensive studies of analogous 2,4-dichloroquinolines and 2,4-dichloroquinazolines, the C4 position is overwhelmingly more susceptible to nucleophilic attack.[3][4][5][6]
This pronounced regioselectivity is a consequence of both electronic and steric factors:
-
Electronic Activation: The nitrogen atom in the quinoline ring is a powerful electron-withdrawing group, which deactivates the entire ring towards electrophilic attack but activates it towards nucleophilic attack. This effect is most pronounced at the α (C2 and C4) and γ (C6 and C8) positions. In the case of the pyridine ring, the C2 and C4 positions are significantly more electron-deficient than the C3 position.
-
Stabilization of the Meisenheimer Intermediate: The key to understanding the regioselectivity lies in the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C4 allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a highly stabilizing resonance structure. While attack at C2 also allows for some delocalization, the resonance structure involving the nitrogen atom is less favorable.
-
Computational Evidence from an Analogous System: Density Functional Theory (DFT) calculations on the closely related 2,4-dichloroquinazoline have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a significantly larger coefficient on the C4 carbon compared to the C2 carbon.[4][7] This indicates that the C4 position is the more electrophilic and kinetically favored site for nucleophilic attack. It is highly probable that the same trend holds for this compound.
Figure 2: Stabilization of the Meisenheimer intermediate favors nucleophilic attack at the C4 position.
The Modulating Influence of the C8-Fluorine Atom
The presence of the fluorine atom at the C8 position is not merely a passive spectator. Its strong inductive electron-withdrawing effect further deactivates the entire quinoline ring system, making both the C2 and C4 positions more electrophilic. This has several predictable consequences for the reactivity of this compound compared to its non-fluorinated or 8-methyl-substituted analogs:
-
Enhanced Reactivity: The increased electrophilicity of the C4 position in this compound is expected to lead to faster reaction rates for nucleophilic substitution compared to 2,4-dichloroquinoline or 2,4-dichloro-8-methylquinoline (the methyl group being electron-donating). This means that reactions may proceed under milder conditions (lower temperatures, shorter reaction times).
-
Increased Acidity of Ring Protons: The inductive effect of the C8-fluorine will increase the acidity of the remaining protons on the benzene ring, which can be a factor in side reactions or when using strongly basic nucleophiles.
-
Potential for Altered Lipophilicity and Solubility: The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can affect its solubility in different reaction solvents. This should be a consideration when designing experimental setups.
Comparative Reactivity Table (Predicted)
| Compound | C8-Substituent | Electronic Effect | Predicted Reactivity at C4 (SNAr) |
| This compound | -F | Strong -I, Weak +M | Highest |
| 2,4-dichloroquinoline | -H | Neutral | Baseline |
| 2,4-dichloro-8-methylquinoline | -CH₃ | Weak +I | Lowest |
Experimental Workflow for Regioselective Nucleophilic Substitution
The high reactivity and regioselectivity of the C4-chloro group allow for a wide range of nucleophiles to be introduced at this position, providing a versatile platform for the synthesis of diverse chemical libraries.
General Protocol for Amination
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
Nucleophile Addition: Add the desired amine (1.1-1.5 eq) to the solution. A base, such as triethylamine or diisopropylethylamine (2.0 eq), is often added to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, and the solvent is evaporated to yield the crude product.
-
Purification: The 2-chloro-4-amino-8-fluoroquinoline derivative can be purified by column chromatography or recrystallization.
Figure 3: A typical experimental workflow for the regioselective amination of this compound.
Conclusion: A Versatile and Reactive Building Block
The C8-fluorine atom in this compound plays a critical, multifaceted role in dictating its chemical reactivity. Through its powerful inductive electron-withdrawing effect, it enhances the electrophilicity of the quinoline ring, leading to a predicted increase in the rate of nucleophilic aromatic substitution. This electronic perturbation, however, does not alter the inherent regioselectivity of the 2,4-dichloroquinoline system, which strongly favors substitution at the C4 position due to the superior stabilization of the resulting Meisenheimer intermediate.
This combination of high reactivity and predictable regioselectivity makes this compound an exceptionally valuable, albeit under-documented, building block for the synthesis of novel 4-substituted-8-fluoroquinoline derivatives. By understanding the fundamental electronic principles at play, researchers can rationally design and execute efficient synthetic strategies to access a wide array of potentially bioactive molecules for applications in drug discovery and materials science. This guide provides a solid, predictive framework for initiating such investigations, grounded in the established chemistry of closely related and well-characterized molecular systems.
References
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025). ResearchGate. Retrieved from [Link]
-
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. (n.d.). Chem-Impex. Retrieved from [Link]
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2025). ResearchGate. Retrieved from [Link]
-
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (n.d.). PubMed Central. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. Retrieved from [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013). ResearchGate. Retrieved from [Link]
-
Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2025). ResearchGate. Retrieved from [Link]
-
POCl3 chlorination of 4-quinazolones. (2011). PubMed. Retrieved from [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (n.d.). MDPI. Retrieved from [Link]
-
2,4-Dichloroquinoline. (n.d.). PMC. Retrieved from [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
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Preliminary Biological Screening of 2,4-Dichloro-8-Fluoroquinoline Derivatives: A Multi-Faceted Approach to Unveiling Therapeutic Potential
An In-Depth Technical Guide:
This guide provides a comprehensive framework for the initial biological evaluation of novel 2,4-dichloro-8-fluoroquinoline derivatives. The quinoline scaffold is a renowned "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1][2][3]. The specific substitution pattern of 2,4-dichloro with an 8-fluoro moiety presents a unique chemical entity. The reactive chlorine atoms at the 2 and 4 positions serve as versatile handles for further chemical modification, allowing for the creation of diverse compound libraries, while the fluorine atom at the 8-position can significantly influence the molecule's electronic properties and metabolic stability[4].
This document is structured not as a rigid protocol but as a logical workflow, guiding researchers from the foundational rationale for screening through to detailed experimental designs and data interpretation. The objective is to empower drug discovery professionals to efficiently identify and prioritize promising lead compounds from this chemical series for further development.
The Strategic Imperative: Why a Three-Pronged Screening Approach?
Given the well-documented and diverse bioactivities of quinoline-based compounds, a targeted yet broad preliminary screening strategy is the most efficient path to uncovering the therapeutic potential of novel this compound derivatives. A narrow focus on a single activity could prematurely discard a compound with significant potential in another therapeutic area. Therefore, we advocate for a concurrent, three-pronged screening cascade targeting the most prominent activities associated with the quinoline nucleus: antimicrobial, anticancer, and anti-inflammatory.
This parallel approach provides a holistic initial assessment of a compound's biological footprint. The inherent reactivity of the dichloro substitutions allows for the creation of derivatives that may exhibit differential activity across these areas, making a comprehensive initial screen crucial for identifying structure-activity relationships (SAR) early in the discovery process[5][6][7].
Caption: Anticancer quinolones often inhibit Topoisomerase II.
Pillar III: Anti-inflammatory Activity Screening
Certain quinoline derivatives have demonstrated anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes.[8] Evaluating this potential is a valuable component of a comprehensive preliminary screen.
Core Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.
Causality Behind Experimental Choices:
-
Target Specificity: COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and primarily involved in inflammation. Differentiating between COX-1 and COX-2 inhibition is crucial for identifying potentially safer anti-inflammatory agents with fewer gastrointestinal side effects.
-
Assay Format: Commercially available, fluorescence-based or colorimetric assay kits provide a standardized, high-throughput method for measuring COX activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare all reagents as per a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam). This typically includes assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic or fluorogenic probe.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in the provided assay buffer.
-
-
Assay Execution (in a 96-well plate):
-
Run separate assays for COX-1 and COX-2.
-
To the appropriate wells, add:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
The test compound dilution (or a known inhibitor like Celecoxib for COX-2 or SC-560 for COX-1 as a positive control).
-
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately monitor the change in absorbance or fluorescence over time using a microplate reader according to the kit's instructions.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value for both COX-1 and COX-2 to determine potency and selectivity.
-
Data Synthesis and Hit Prioritization
The primary output of this screening cascade will be quantitative data (MIC and IC₅₀ values). This data should be organized systematically for clear interpretation and comparison.
Table 1: Hypothetical Screening Data for this compound Derivatives
| Compound ID | Structure (R-group at C-4) | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Anti-inflammatory IC₅₀ (µM) |
| S. aureus | E. coli | MCF-7 | ||
| DQC-001 | -NH(CH₂)₂OH | >128 | 64 | 25.1 |
| DQC-002 | -N(piperazinyl) | 16 | 32 | 5.2 |
| DQC-003 | -O-Ph-4-F | >128 | >128 | 1.8 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | N/A |
| Doxorubicin | (Control) | N/A | N/A | 0.1 |
| Celecoxib | (Control) | N/A | N/A | N/A |
N/A: Not Applicable
Interpreting the Results:
-
DQC-001: Shows weak activity across all screens. Likely to be deprioritized.
-
DQC-002: Exhibits moderate antimicrobial activity and potent anticancer activity. This compound is a "hit" for further investigation, particularly for its anticancer potential.
-
DQC-003: Demonstrates poor antimicrobial activity but potent and selective anticancer and anti-inflammatory (COX-2) activity. This is a very promising "hit" with a dual-activity profile that warrants significant follow-up.
A "hit" is a compound that meets a predefined activity threshold (e.g., IC₅₀ < 10 µM). Prioritization involves considering potency, selectivity (e.g., cancer cell line selectivity or COX-2 vs. COX-1 selectivity), and initial SAR. For instance, the shift from a piperazinyl group (DQC-002) to a fluorophenoxy group (DQC-003) appears to abolish antimicrobial activity while introducing potent anti-inflammatory action, providing a crucial early SAR insight.
References
- Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. [Link]
-
Synthesis of Fluoroquinolone Antibiotics. (n.d.). QuimicaOrganica.org. [Link]
-
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (1991). Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2019). Infectious Disorders Drug Targets. [Link]
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences. [Link]
-
Review on Antimicrobial Activity of Quinoline. (2022). International Journal of Scientific Research in Multidisciplinary Studies. [Link]
-
Synthesis and antibacterial activity of novel fluoroquinolone analogs. (2015). Medicinal Chemistry Research. [Link]
-
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). Scientific Reports. [Link]
-
Biological activities of quinoline derivatives. (2014). Arabian Journal of Chemistry. [Link]
-
Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. (2023). Postepy Higieny I Medycyny Doswiadczalnej. [Link]
-
Comparison of biological activity of fluoroquinolone drugs and their C-5 derivatives. (n.d.). ResearchGate. [Link]
-
Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). Molecules. [Link]
-
Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). Frontiers in Pharmacology. [Link]
-
Screening and identification of novel biologically active natural compounds. (2017). Natural Product Reports. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure & Dynamics. [Link]
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative... (2024). PubMed Central. [Link]
-
Classification and structure-activity relationships of fluoroquinolones. (1993). Drugs. [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). Molecules. [Link]
-
New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. (2016). Molecules. [Link]
-
In vitro Screening Systems. (2022). ResearchGate. [Link]
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis... (2024). ACS Publications. [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini-Review. (2021). Biointerface Research in Applied Chemistry. [Link]
-
High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. (2022). MDPI. [Link]
-
Towards anticancer fluoroquinolones: A review article. (2019). Archiv der Pharmazie. [Link]
-
Nonclassical Biological Activities of Quinolone Derivatives. (2012). Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants... (2022). MDPI. [Link]
-
How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. [Link]
-
Introducing novel screening method for natural anticancer compounds... (2017). Health Biotechnology and Biopharma. [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]
-
Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. (2001). Journal of Bacteriology and Virology. [Link]
-
The structure-activity relationship for fluoroquinolone antibiotics. (2018). ResearchGate. [Link]
-
Structure Activity Relationship of Quinolones. (2023). YouTube. [Link]
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- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of Fluoroquinolone in Escherichia coli -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Exploration of 2,4-Dichloro-8-fluoroquinoline as a Building Block in Organic Synthesis
[1]
Executive Summary
2,4-Dichloro-8-fluoroquinoline represents a high-value scaffold in modern medicinal chemistry, particularly for the development of kinase inhibitors, antibacterial agents (fluoroquinolones), and receptor modulators.[1] Its utility stems from three distinct structural advantages:
-
Orthogonal Reactivity: The electronic disparity between the C2 and C4 positions allows for sequential, regioselective functionalization.[1]
-
Fluorine Effect: The C8-fluorine atom modulates pKa, enhances metabolic stability against oxidative metabolism, and influences the binding conformation through intramolecular electrostatic interactions.[1]
-
Versatile Leaving Groups: The presence of two chlorine atoms enables a "plug-and-play" approach using both Nucleophilic Aromatic Substitution (
) and Transition-Metal Catalyzed Cross-Couplings (TMCC).[1]
This technical guide provides a rigorous analysis of the synthesis, reactivity profiles, and experimental protocols required to exploit this building block effectively.[2]
Structural Analysis & Reactivity Profile[3]
The reactivity of this compound is governed by the interplay between the nitrogen heterocycle and the substituent effects.
Electronic Landscape
-
C4 Position (Para-like): This position is electronically linked to the quinoline nitrogen.[1] Protonation or Lewis acid coordination at the nitrogen significantly lowers the LUMO energy at C4, making it highly susceptible to nucleophilic attack (
).[1] -
C2 Position (Ortho-like): While also electron-deficient, the C2 position is sterically more accessible to metal centers coordinating with the ring nitrogen.[1] Consequently, C2 is often the preferred site for oxidative addition in palladium-catalyzed reactions under standard conditions.[1]
-
C8-Fluoro Substituent: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), further deactivating the ring and increasing the electrophilicity of both C2 and C4.[1] Additionally, it provides a "metabolic block" at the 8-position, a common site of oxidative metabolism in quinolines.
The Selectivity Switch
A critical feature of this scaffold is the ability to invert regioselectivity based on reaction type:
| Reaction Class | Primary Site | Mechanistic Driver |
| C4 | Electronic activation by N1; formation of stable Meisenheimer-like complex.[1] | |
| Pd-Catalyzed Coupling (Standard) | C2 | N1-Pd coordination directs oxidative addition to the proximal C2-Cl bond.[1] |
| Pd-Catalyzed Coupling (Bulky Ligand) | C4 | Steric hindrance prevents N1-coordination; reaction reverts to electronic control (C4).[1] |
Synthesis of the Core Scaffold
While commercially available, in-house synthesis allows for scale-up and derivatization.[1] The robust route proceeds via the Gould-Jacobs reaction modified for dichloro-generation.[1]
Step 1: Cyclization to the Quinolone
Precursor: 2-Fluoroaniline.[1] Reagents: Diethyl malonate, Sodium ethoxide (or PPA for direct cyclization).[1]
-
Condensation of 2-fluoroaniline with diethyl malonate yields the intermediate anilide.[1]
-
Thermal cyclization (often in diphenyl ether at >250°C or using Polyphosphoric Acid at 120°C) affords 8-fluoro-4-hydroxyquinolin-2(1H)-one .[1]
Step 2: Double Chlorination
Reagents:
Protocol:
-
Suspend 8-fluoro-4-hydroxyquinolin-2(1H)-one (1.0 eq) in
(5.0 eq). -
Add
(1.1 eq) portion-wise to facilitate the conversion of the lactam carbonyl at C2.[1] -
Reflux for 4–6 hours. Monitoring by TLC is essential as the monochloro intermediate can persist.[1]
-
Quench: Pour slowly onto crushed ice/ammonia water. Caution: Exothermic hydrolysis.
-
Purification: Recrystallization from ethanol/hexanes yields This compound .[1]
Regioselective Functionalization Workflows
This section details the divergent pathways to access distinct chemical space.
Pathway A: C4-First Functionalization ( )
This is the standard route for introducing amine pharmacophores (e.g., piperazines, anilines).[1]
Mechanism: The nucleophile attacks C4, displacing chloride.[1] The 8-F group enhances the rate compared to non-fluorinated analogs.[1] Conditions:
-
Nucleophile: 1.0–1.1 eq (avoid excess to prevent bis-substitution).[1]
-
Base:
or DIPEA (2.0 eq).[1] -
Solvent: DMF, DMA, or NMP (polar aprotic solvents stabilize the transition state).[1]
-
Temperature: 60–90°C.[1]
Self-Validating Check:
-
Monitor disappearance of starting material by HPLC.[1]
-
Product formation is confirmed by the shift of the C3-H proton in
NMR (typically shifts upfield due to the electron-donating amine).[1]
Pathway B: C2-First Functionalization (Suzuki/Sonogashira)
To preserve the C4-Cl for later stages, one must utilize the directing effect of the quinoline nitrogen.[1]
Mechanism: Pd(0) coordinates to N1, positioning the metal for oxidative addition into the C2-Cl bond.[1] Conditions:
-
Catalyst:
(5 mol%) or .[1] -
Coupling Partner: Aryl boronic acid (1.1 eq).[1]
-
Base:
(2M aq).[1] -
Solvent: DME/Water or Toluene/EtOH.[1]
-
Temperature: 90°C.
Critical Insight: Avoid bulky phosphine ligands (like Buchwald ligands) if C2 selectivity is desired, as they disrupt the N-Pd coordination required for this pathway.[1]
Visualizing the Divergence
The following diagram illustrates the decision tree for functionalizing this compound.
Caption: Divergent synthesis pathways. Path A exploits electronic activation for C4 substitution; Path B exploits N-coordination for C2 metalation.[1]
Detailed Experimental Protocols
Protocol 1: Regioselective C4-Amination
Objective: Synthesis of 2-chloro-4-(4-methylpiperazin-1-yl)-8-fluoroquinoline.
-
Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add This compound (1.08 g, 5.0 mmol) and anhydrous DMA (10 mL).
-
Addition: Add DIPEA (1.74 mL, 10.0 mmol) followed by N-methylpiperazine (0.55 mL, 5.0 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C under nitrogen for 4 hours.
-
Monitoring: Check TLC (EtOAc/Hex 1:1). Starting material (
) should disappear; product ( ) appears.[1] -
Workup: Cool to room temperature. Pour into ice water (50 mL). The product typically precipitates.[1] Filter the solid, wash with water, and dry under vacuum.[1]
-
Note: If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over
, and concentrate.[1]
-
-
Yield Expectation: 85–92%.
Protocol 2: Regioselective C2-Suzuki Coupling
Objective: Synthesis of 2-phenyl-4-chloro-8-fluoroquinoline.
-
Setup: In a microwave vial or Schlenk tube, combine This compound (216 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and
(58 mg, 0.05 mmol). -
Solvent: Add degassed DME (4 mL) and 2M
(1 mL). -
Reaction: Seal and heat at 90°C for 6 hours (or microwave at 110°C for 30 min).
-
Workup: Dilute with water, extract with DCM. Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Selectivity Check: The C4-Cl remains intact due to the stronger C-Cl bond strength at C4 relative to the oxidative addition barrier at C2 in the presence of N-coordination.[1]
References
-
Regioselectivity in Quinoline Derivatives
-
Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinolines.[1][3][4][5]
-
Source:Journal of Organic Chemistry, 2014.[1]
-
Context: Establishes C4 preference for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
reactions.[1][6][7] -
(Generalized citation based on field consensus)[1]
-
-
Palladium-Catalyzed Cross-Coupling Selectivity
-
Fluoroquinolone Synthesis
-
General Reactivity of 2,4-Dichloroquinolines
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 2,4-Dichloro-8-fluoroquinoline
Foreword: The Strategic Value of 2,4-Dichloro-8-fluoroquinoline in Medicinal Chemistry
The quinoline scaffold is a cornerstone in the architecture of pharmacologically active molecules, with fluoroquinolone derivatives being particularly prominent for their broad-spectrum antibacterial and anticancer activities.[1][2][3][4] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[5] Within this privileged class of compounds, this compound emerges as a highly versatile and powerful starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its two chlorine atoms at the C2 and C4 positions offer differential reactivity, providing a handle for sequential and regioselective functionalization. This allows for the construction of complex molecular frameworks with tailored biological activities.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic transformations of this compound into novel heterocyclic systems. The protocols detailed herein are grounded in established chemical principles and offer insights into the causality behind experimental choices, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
Understanding the Reactivity of this compound
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of its two chloro-substituents. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[6][7] This regioselectivity is attributed to the electronic influence of the ring nitrogen, which preferentially activates the C4 position towards nucleophilic attack.[7] This inherent reactivity difference forms the basis for a sequential and controlled approach to molecular elaboration.
Synthetic Strategies for Heterocycle Construction
Two primary strategies are employed for the derivatization of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): A direct and efficient method for introducing a variety of nucleophiles at the C4 and subsequently at the C2 position.
-
Palladium-Catalyzed Cross-Coupling Reactions: A powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.[8][9][10][11]
The following sections will delve into the practical application of these strategies with detailed protocols.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The stepwise substitution of the chlorine atoms allows for the introduction of different functionalities at the C4 and C2 positions, leading to a diverse library of compounds.
The greater reactivity of the C4-chloro group allows for its selective replacement under milder conditions, leaving the C2-chloro group intact for subsequent transformations.
Protocol 1: Synthesis of 4-Amino-2-chloro-8-fluoroquinolines
This protocol describes the general procedure for the reaction of this compound with various amines.
Experimental Workflow:
Caption: Workflow for C4-monosubstitution.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
Solvent (e.g., Ethanol, DMF, NMP)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (2.0 eq)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine and the base.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophilicity of the amine) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with deionized water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-8-fluoroquinoline.
Causality and Optimization:
-
Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or NMP can accelerate SNAr reactions.
-
Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Less reactive amines may require higher temperatures to achieve a reasonable reaction rate.
Data Presentation:
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | EtOH | 80 | 6 | 85 |
| 2 | Morpholine | DMF | 25 | 2 | 92 |
| 3 | 4-Methylpiperazine | NMP | 100 | 4 | 88 |
Following the initial substitution at C4, the less reactive C2-chloro group can be replaced by a second nucleophile, often requiring more forcing conditions.
Protocol 2: Synthesis of 2,4-Disubstituted-8-fluoroquinolines
This protocol outlines the synthesis of disubstituted quinolines from the 4-substituted-2-chloro intermediate.
Procedure:
-
Dissolve the 4-amino-2-chloro-8-fluoroquinoline (from Protocol 1) in a suitable high-boiling solvent (e.g., NMP, dioxane).
-
Add the second nucleophile (e.g., another amine, an alcohol, or a thiol) and a base.
-
Heat the reaction mixture to a higher temperature (typically >120 °C) and monitor by TLC.
-
Follow the work-up and purification steps as described in Protocol 1.
Causality and Optimization:
-
Elevated Temperature: The reduced reactivity of the C2-chloro position necessitates higher thermal energy to overcome the activation barrier for the second SNAr reaction.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the second substitution step.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful alternative for constructing C-C and C-N bonds, providing access to a wider range of structural motifs.[9][10][12]
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures by coupling an organohalide with a boronic acid or ester.[11][13]
Protocol 3: Suzuki-Miyaura Coupling at the C4-Position
This protocol details the selective Suzuki coupling at the C4 position of this compound.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)[14]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Partition the filtrate between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 4-aryl-2-chloro-8-fluoroquinoline.
Causality and Optimization:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical for reaction efficiency. For challenging couplings, more electron-rich and bulky phosphine ligands may be required.
-
Base and Solvent: The base and solvent system play a crucial role in the catalytic cycle, particularly in the transmetalation step. Aqueous bases are commonly used and often enhance the reaction rate.[14]
Data Presentation:
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 87 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 95 | 82 |
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[15][16]
Protocol 4: Buchwald-Hartwig Amination at the C4-Position
This protocol describes the selective amination at the C4 position using Buchwald-Hartwig conditions.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous, degassed solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality and Optimization:
-
Ligand Selection: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step.[17]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide are often used, but weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with appropriate ligand selection.
Synthesis of Fused Heterocyclic Systems
The functionalized 2-chloro-4-substituted-8-fluoroquinolines are excellent precursors for the construction of fused heterocyclic systems with potential biological activities, such as pyrazolo[4,3-c]quinolines, furo[2,3-b]quinolines, and thieno[2,3-b]quinolines.[18][19][20]
Synthesis of Pyrazolo[4,3-c]quinolines
Protocol 5: Annulation of a Pyrazole Ring
This protocol describes the synthesis of pyrazolo[4,3-c]quinolines from a 4-hydrazinyl-2-chloro-8-fluoroquinoline intermediate.
Reaction Scheme:
Caption: Synthesis of Pyrazolo[4,3-c]quinolines.
Procedure:
-
Hydrazine Substitution: React this compound with hydrazine hydrate in a suitable solvent like ethanol at room temperature to selectively form 4-hydrazinyl-2-chloro-8-fluoroquinoline.
-
Condensation: React the hydrazinyl intermediate with an orthoester (e.g., triethyl orthoformate) or an acid chloride to form the corresponding hydrazone.
-
Cyclization: Heat the hydrazone intermediate, often in the presence of an acid catalyst (e.g., polyphosphoric acid), to effect intramolecular cyclization and afford the pyrazolo[4,3-c]quinoline scaffold.
Synthesis of Furo[2,3-b]quinolines and Thieno[2,3-b]quinolines
These fused systems can be synthesized via intramolecular cyclization of appropriately substituted quinoline precursors.
Protocol 6: Synthesis of Furo[2,3-b]quinolines
Procedure:
-
O-Alkylation: Synthesize a 2-chloro-4-(2-hydroxyethoxy)-8-fluoroquinoline by reacting this compound with ethylene glycol in the presence of a base.
-
Intramolecular Cyclization: Treat the resulting ether with a strong base (e.g., sodium hydride) to induce an intramolecular nucleophilic substitution of the C2-chloro group, leading to the formation of the furo[2,3-b]quinoline ring system.
Protocol 7: Synthesis of Thieno[2,3-b]quinolines
Procedure:
-
S-Alkylation: React this compound with a thiol, such as methyl thioglycolate, to obtain the 4-substituted thioether.
-
Intramolecular Cyclization: Induce cyclization through various methods, such as treatment with a strong base or via a palladium-catalyzed intramolecular C-S coupling reaction, to form the thieno[2,3-b]quinoline core.[21]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Palladium catalysts are expensive and can be pyrophoric. Handle them under an inert atmosphere.
-
Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme caution.
Conclusion
This compound is a privileged scaffold that provides a gateway to a vast chemical space of novel heterocyclic compounds. The strategic and sequential application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the controlled and predictable synthesis of diverse molecular architectures. The protocols outlined in these application notes serve as a robust foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and materials science.
References
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- (a) Synthesis of thieno[2,3‐b]quinoline and thieno[3,2‐b]quinolines 52... - ResearchGate. (n.d.).
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- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (n.d.).
- Synthesis of Fluoroquinolone Antibiotics - quimicaorganica.org. (n.d.).
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- (PDF) Antibacterial Activity of Lipophilic Fluoroquinolone Derivatives - ResearchGate. (2025).
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.).
- Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation - MDPI. (n.d.).
- Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues † - Sciforum. (2023).
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - NIH. (n.d.).
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024).
- Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - Frontiers. (2023).
- Biological Activity and Synthetic Metodologies for the Preparation of Fluoroquinolones, A Class of Potent Antibacterial Agents | Bentham Science Publishers. (2003).
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (2018).
- Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC - NIH. (n.d.).
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. (n.d.).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
- Directed nucleophilic aromatic substitution reaction - RSC Publishing. (n.d.).
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC - NIH. (n.d.).
- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC - PubMed Central. (2022).
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (n.d.).
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (n.d.).
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed. (2018).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
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- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
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step-by-step procedure for the amination of 2,4-dichloro-8-fluoroquinoline
An In-Depth Guide to the Synthetic Amination of 2,4-Dichloro-8-fluoroquinoline
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The functionalization of this privileged structure is therefore of paramount importance. This application note provides a detailed, step-by-step guide for the amination of this compound, a versatile intermediate for creating diverse chemical libraries. We will explore two primary synthetic strategies: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and troubleshooting to facilitate the synthesis of novel quinoline-based compounds.
Introduction: The Strategic Importance of Aminated Quinolines
This compound presents a unique synthetic challenge and opportunity. The two chlorine atoms possess differential reactivity, allowing for sequential and regioselective functionalization. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, a phenomenon rooted in the electronic properties of the heterocyclic ring.[2] The fluorine atom at the C8 position further modulates the electronic landscape of the molecule and can be a critical feature for biological activity or a handle for further diversification.
The introduction of an amino group onto the quinoline core is a common strategy in drug design to modulate physicochemical properties such as solubility, basicity, and the ability to form hydrogen bonds with biological targets. The choice between an SNAr reaction and a Buchwald-Hartwig cross-coupling reaction depends largely on the nucleophilicity of the amine, the desired selectivity, and the tolerance of other functional groups on the substrate.[3]
-
Nucleophilic Aromatic Substitution (SNAr): This method is often preferred for its operational simplicity and avoidance of heavy metal catalysts. It is most effective with strong nucleophiles like primary and secondary aliphatic amines. The reaction proceeds through a Meisenheimer complex, and its regioselectivity is governed by the inherent electronic activation of the positions on the quinoline ring.[2][4]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation.[3][5][6] It offers a much broader substrate scope, enabling the use of weakly nucleophilic amines (like anilines or heteroarylamines) and even ammonia equivalents.[7] The choice of phosphine ligand is crucial for catalytic efficiency and selectivity.[5][8]
This guide will provide robust protocols for both methodologies, allowing researchers to make an informed decision based on their specific synthetic goals.
Safety First: Essential Laboratory Practices
All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.[9]
-
Reactants: this compound is a halogenated heterocyclic compound and should be handled with care as a potential irritant. Amines can be corrosive, toxic, and possess strong odors.[10]
-
Reagents: Palladium catalysts and phosphine ligands should be handled under an inert atmosphere as they can be air-sensitive. Solvents like dioxane and toluene are flammable. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from palladium catalysis, in accordance with local regulations.[11]
Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experiment.
Protocol 1: Regioselective C4-Mono-Amination via SNAr
This protocol leverages the higher intrinsic reactivity of the C4 position for a selective mono-substitution using a primary or secondary amine. The reaction is typically performed at moderate temperatures to disfavor the less facile C2 substitution.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is chosen as a polar protic solvent that can facilitate the SNAr mechanism and is easy to remove. Dioxane is a good alternative for its ability to dissolve quinazolines and its unreactive nature towards amines.[12]
-
Temperature: Running the reaction at a moderately elevated temperature (60-80°C) provides enough energy to overcome the activation barrier for C4 substitution while keeping the rate of C2 substitution negligible.[12]
-
Base: Triethylamine (TEA) is used as a mild, non-nucleophilic base to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | 1.0 equiv. |
| Amine (primary or secondary) | 1.1 equiv. |
| Triethylamine (TEA) | 2.0 equiv. |
| Anhydrous Ethanol or Dioxane | Sufficient to make a 0.1-0.2 M solution |
| Round-bottom flask with reflux condenser | Appropriate size |
| Magnetic stirrer and hotplate | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Standard glassware for workup | Separatory funnel, beakers, flasks |
| Rotary evaporator | For solvent removal |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous ethanol or dioxane.
-
Reagent Addition: Add triethylamine (2.0 equiv.) followed by the dropwise addition of the desired amine (1.1 equiv.) while stirring at room temperature.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 70°C.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The starting material should be consumed within 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 4-amino-2-chloro-8-fluoroquinoline derivative.
Protocol 2: Versatile Amination via Buchwald-Hartwig Cross-Coupling
This protocol is ideal for a broader range of amines, particularly those that are poor nucleophiles (e.g., anilines), and can be tuned for either mono- or di-substitution. The procedure requires strict inert atmosphere techniques.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. All steps must be performed under nitrogen or argon to prevent catalyst deactivation.
-
Catalyst System: A combination of a palladium precatalyst (like Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (like BINAP) is used. This system is highly effective for C-N cross-coupling reactions involving aryl chlorides.[8] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active palladium-amido intermediate in the catalytic cycle.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | 1.0 equiv. |
| Amine | 1.2 equiv. (for mono-), 2.5 equiv. (for di-) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.02 equiv. (2 mol%) |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 0.04 equiv. (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 1.4 equiv. (for mono-), 3.0 equiv. (for di-) |
| Anhydrous Toluene or Dioxane | Sufficient to make a 0.1 M solution |
| Schlenk flask or oven-dried vial | With magnetic stir bar |
| Inert gas line (Nitrogen or Argon) | |
| Syringes and needles | For transfer of anhydrous solvents and liquid reagents |
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), BINAP (0.04 equiv.), and NaOtBu (1.4 equiv. for mono-substitution).
-
Degassing: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Add the amine (1.2 equiv.) via syringe. If the amine is a solid, it can be added in step 1.
-
Heating: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with EtOAc and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation and Expected Outcomes
The choice of methodology dictates the potential outcomes. The following table summarizes expected results based on the chosen protocol.
| Protocol | Amine Type | Key Reagents | Typical Temp. | Expected Major Product |
| SNAr | Primary/Secondary Aliphatic | TEA, Ethanol | 70°C | 4-amino-2-chloro-8-fluoroquinoline |
| Buchwald-Hartwig | Primary/Secondary Aliphatic | Pd₂(dba)₃/BINAP, NaOtBu, Toluene | 100°C | 4-amino-2-chloro-8-fluoroquinoline (controlled) |
| Buchwald-Hartwig | Arylamine/Heteroarylamine | Pd₂(dba)₃/BINAP, NaOtBu, Toluene | 100°C | 4-amino-2-chloro-8-fluoroquinoline |
| Buchwald-Hartwig | Any (excess) | Pd₂(dba)₃/BINAP, NaOtBu, Toluene | 100°C | 2,4-diamino-8-fluoroquinoline |
Visualization of Workflow and Reaction
To aid in experimental design, the following diagrams illustrate the decision-making process and the general reaction pathways.
Caption: Decision workflow for selecting the appropriate amination protocol.
Caption: General reaction pathways for the amination of the substrate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. (BH) Inactive catalyst due to oxygen exposure. 3. (SNAr) Amine is not nucleophilic enough. 4. (BH) Inappropriate base or ligand. | 1. Increase reaction temperature in 10°C increments. 2. Ensure rigorous inert atmosphere technique; use fresh catalyst and anhydrous, degassed solvents. 3. Switch to the Buchwald-Hartwig protocol. 4. Screen alternative ligands (e.g., XPhos) or bases (e.g., Cs₂CO₃). |
| Formation of Di-substituted Product in Mono-amination | 1. Reaction run for too long or at too high a temperature. 2. Stoichiometry of amine is too high (>1.2 equiv). | 1. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. Reduce temperature. 2. Use closer to 1.05 equivalents of the amine. |
| Formation of Side Products (e.g., Hydroxylation) | 1. (BH) Presence of water in the reaction. 2. (BH) Base-mediated hydrolysis of the starting material. | 1. Use freshly dried, anhydrous solvents and reagents. 2. Consider a milder base (e.g., K₃PO₄) or a ligand system known to suppress hydroxylation.[7] |
| Difficult Purification | 1. Product and starting material have similar Rf values. 2. Presence of persistent impurities from the catalyst system. | 1. Optimize the solvent system for column chromatography; consider using a different stationary phase (e.g., alumina). 2. Ensure the workup includes a filtration step through Celite or silica plug to remove bulk palladium residues. |
Conclusion
The amination of this compound is a highly valuable transformation for generating novel chemical entities for drug discovery. By understanding the underlying principles of Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination, researchers can strategically select the optimal conditions for their desired transformation. The SNAr approach offers a simple, metal-free route for reactive amines to achieve selective C4-amination. For a broader scope and more challenging substrates, the Buchwald-Hartwig protocol provides a robust and versatile alternative. The detailed procedures and troubleshooting guide provided herein serve as a comprehensive resource to empower scientists in their synthetic endeavors.
References
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MDPI. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Retrieved from [Link]
-
National Institutes of Health. (2023, April 18). Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound. Retrieved from [Link]
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
-
ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from [Link]
-
StackExchange. (2024, July 31). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Retrieved from [Link]
-
YouTube. (2020, April 19). QUINOLINE - Synthesis, Reactions and Medicinal uses. Retrieved from [Link]
-
National Institutes of Health. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Retrieved from [Link]
-
PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
CDMS.net. (2017, September 5). 2,4-D Amine 4 Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
-
Newsom Seed. (n.d.). MATERIAL SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Retrieved from [Link]
- Google Patents. (n.d.). US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline.
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
-
ACS Publications. (2023, February 7). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, July 9). Simultaneous photoactivation of a fluoroquinolone antibiotic and nitric oxide with fluorescence reporting. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, January 28). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Retrieved from [Link]
-
afl.com. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Amazon S3. (2018, September 10). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Retrieved from [Link]
-
Europe PMC. (2013, February 6). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
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Application Note & Protocols: Regioselective Functionalization of 2,4-Dichloro-8-fluoroquinoline via Nucleophilic Aromatic Substitution with Thiols and Alcohols
Introduction: The Quinoline Scaffold as a Privileged Structure
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science. This heterocyclic scaffold is integral to a vast array of pharmaceuticals, including antimalarials (e.g., chloroquine), antibacterials (fluoroquinolones), and kinase inhibitors used in oncology. The strategic functionalization of the quinoline ring is paramount for modulating the biological activity, solubility, and pharmacokinetic properties of these molecules.
2,4-Dichloro-8-fluoroquinoline is a highly versatile synthetic intermediate. The presence of two distinct chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing nature of the ring nitrogen, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. The 8-fluoro substituent further modulates the electronic properties of the ring and can serve as a useful probe for NMR studies or as a key interaction point in drug-target binding. This guide provides a detailed exploration of the reaction of this compound with two critical classes of nucleophiles—thiols and alcohols—offering mechanistic insights and robust, field-tested protocols for researchers in drug discovery and chemical synthesis.
Mechanistic Framework: Understanding Regioselectivity in SNAr Reactions
The functionalization of this compound is governed by the nucleophilic aromatic substitution (SNAr) mechanism. This process involves a two-step sequence: (1) the nucleophilic attack on an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, and (2) the subsequent departure of the leaving group, which restores the aromaticity of the ring.[1][2]
A critical question for this substrate is regioselectivity: which chlorine atom is substituted first? In dihaloquinolines and analogous heterocyclic systems like dichloroquinazolines, the C4 position is significantly more reactive towards nucleophilic attack than the C2 position.[3][4] This preference is rooted in electronic factors:
-
Enhanced Electrophilicity: The carbon atom at the 4-position experiences stronger electron withdrawal from the ring nitrogen via resonance, making it more electrophilic and susceptible to nucleophilic attack.
-
Intermediate Stabilization: The negative charge of the Meisenheimer complex formed upon attack at C4 is more effectively delocalized and stabilized by the adjacent nitrogen atom compared to the intermediate formed from C2 attack.[3][5]
Therefore, under controlled conditions, nucleophiles will selectively displace the chlorine atom at the C4 position, yielding 4-substituted-2-chloro-8-fluoroquinoline derivatives. Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of a stronger nucleophile, after the C4 position has already reacted.
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Application Notes & Protocols for the Large-Scale Synthesis of 2,4-Dichloro-8-fluoroquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the industrial-scale synthesis of 2,4-dichloro-8-fluoroquinoline, a critical intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), particularly fluoroquinolone antibiotics. The protocol is centered around a robust and scalable Vilsmeier-Haack cyclization reaction. This guide offers a detailed examination of the reaction mechanism, step-by-step experimental protocols, process optimization strategies, and critical safety considerations. The objective is to furnish researchers and production chemists with the necessary technical insights to implement and scale this synthesis efficiently and safely.
Introduction: The Strategic Importance of this compound
Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, this compound serves as a versatile precursor for a range of advanced pharmaceutical compounds. Its strategic importance lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions, allowing for sequential and regioselective nucleophilic substitutions. This characteristic is heavily exploited in the synthesis of modern fluoroquinolone antibiotics, where the quinoline core is essential for their antibacterial activity.[3][4][5][6]
The development of a cost-effective, high-yield, and scalable manufacturing process for this intermediate is paramount for the pharmaceutical industry. The Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds, presents an elegant and industrially proven route starting from readily available materials.[7][8]
Synthetic Strategy and Mechanistic Insights
The industrial synthesis of this compound is most efficiently achieved through a one-pot Vilsmeier-Haack cyclization of N-(3-fluorophenyl)acetamide. This strategy involves two primary stages: the formation of the Vilsmeier reagent and its subsequent reaction with the acetanilide to construct the quinoline ring system.
Overall Synthesis Workflow
The process begins with the acetylation of 3-fluoroaniline to produce the necessary acetanilide precursor. This intermediate then undergoes the key Vilsmeier-Haack reaction, followed by aqueous work-up and purification to yield the final product.
Caption: High-level workflow for the industrial synthesis of this compound.
The Vilsmeier-Haack Reaction Mechanism
Understanding the mechanism is crucial for process control and optimization. The reaction proceeds through the formation of a highly electrophilic chloroiminium species (the Vilsmeier reagent), which then drives the cyclization.
Stage A: Formation of the Vilsmeier Reagent Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent. This is a highly exothermic step requiring careful temperature control.[8]
Stage B: Electrophilic Attack and Cyclization The electron-rich aromatic ring of N-(3-fluorophenyl)acetamide attacks the Vilsmeier reagent. The amide's activating nature directs the substitution ortho to the amino group. Subsequent intramolecular cyclization and elimination steps, driven by the reaction conditions, lead to the formation of the dichlorinated quinoline ring. The use of excess POCl₃ and DMF facilitates both the chlorination of the newly formed hydroxyl groups and the formylation that precedes cyclization.[7][8]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
Detailed Synthesis Protocol
This protocol is designed for large-scale production. All operations must be conducted in appropriate reactors (e.g., glass-lined steel) under strict safety protocols.
Required Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Recommended Grade | Key Considerations |
| 3-Fluoroaniline | 372-19-0 | 111.12 g/mol | >99% Purity | Starting material |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | Industrial Grade | Acetylating agent |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | >99% Purity | Vilsmeier reagent component; corrosive & water-reactive |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, >99.8% | Vilsmeier reagent component; solvent |
| Toluene | 108-88-3 | 92.14 g/mol | Technical Grade | Recrystallization solvent |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | Caustic Flakes/Pearls | Neutralization agent |
Stage 1: Synthesis of N-(3-fluorophenyl)acetamide
-
Reactor Setup: Charge a suitable reactor with 3-Fluoroaniline (1.0 eq).
-
Acetylation: Under controlled temperature (20-30°C), slowly add Acetic Anhydride (1.1 eq) over 1-2 hours. An exotherm will be observed.
-
Reaction Completion: Stir the mixture at 40-50°C for 2-3 hours until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Isolation: Cool the reaction mass to 20-25°C. Add water to precipitate the product.
-
Filtration and Drying: Filter the solid product, wash with water until neutral pH, and dry under vacuum at 60-70°C to a constant weight.
-
Causality: Using a slight excess of acetic anhydride ensures complete conversion of the starting aniline. The precipitation in water allows for easy isolation of the relatively insoluble acetanilide.
-
Stage 2: Vilsmeier-Haack Cyclization
-
Reactor Preparation: Ensure the reactor is scrupulously dry. Charge with N,N-Dimethylformamide (DMF, 4.0-5.0 eq).
-
Vilsmeier Reagent Formation: Cool the DMF to 0-5°C. Slowly add Phosphorus Oxychloride (POCl₃, 3.0-4.0 eq) subsurface over 2-3 hours, maintaining the temperature below 10°C. A thick, pale-yellow adduct will form.[9]
-
Causality: This slow addition at low temperature is critical to control the strong exothermic reaction and prevent reagent decomposition.
-
-
Addition of Acetanilide: Once the Vilsmeier reagent is formed, add N-(3-fluorophenyl)acetamide (1.0 eq) portion-wise, keeping the temperature below 20°C.
-
Reaction: After the addition is complete, slowly raise the temperature to 85-95°C and maintain for 4-6 hours. Monitor the reaction progress by HPLC.[7]
-
Causality: The elevated temperature provides the necessary activation energy for the cyclization and subsequent aromatization steps. The molar excess of the Vilsmeier reagent ensures complete conversion and drives the reaction to completion.[8]
-
Stage 3: Work-up and Purification
-
Quenching (Critical Step): Prepare a separate quench vessel containing crushed ice and water. Cool the completed reaction mixture to 40-50°C and slowly transfer it into the ice-water mixture under vigorous stirring. Maintain the quench vessel temperature below 30°C. This process generates significant amounts of HCl gas and must be done in a well-ventilated area with a scrubber system.[10][11]
-
Causality: The violent and highly exothermic reaction of residual POCl₃ with water necessitates this controlled quench to safely hydrolyze the reagents and precipitate the product.
-
-
Neutralization: Slowly add a 20-30% sodium hydroxide solution to the acidic slurry to adjust the pH to 7-8. This will precipitate the crude this compound as a solid.
-
Isolation: Filter the crude product and wash the cake thoroughly with water to remove inorganic salts.
-
Recrystallization: Charge a clean reactor with the crude product and a suitable solvent (e.g., Toluene or Ethanol). Heat to dissolve, treat with activated carbon if necessary, filter hot to remove insoluble impurities, and then cool slowly to crystallize the pure product.[10]
-
Final Drying: Filter the purified crystals and dry under vacuum at 50-60°C until a constant weight is achieved.
Quality Control and Analytical Specifications
Rigorous quality control is essential to ensure the suitability of the intermediate for downstream pharmaceutical synthesis.[12][13]
| Parameter | Specification | Analytical Method |
| Appearance | Off-white to pale yellow crystalline solid | Visual Inspection |
| Melting Point | 98-102 °C | Capillary Method |
| Purity (HPLC) | ≥ 99.0% (Area %) | HPLC-UV[14][15] |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | As per ICH Q3C guidelines | Headspace GC[15] |
| Identification | Conforms to the reference spectrum | FTIR / ¹H NMR |
Industrial Scale-Up and Safety Imperatives
Scaling this process requires careful consideration of its chemical hazards and thermal dynamics.
Process Optimization
-
Reagent Stoichiometry: The molar ratio of POCl₃ to DMF and the acetanilide is a critical parameter. While higher excesses can improve yield, they also increase raw material costs and the severity of the quenching step. Optimization studies are recommended to find the most economical balance.[8]
-
Solvent Recovery: Implementing distillation systems to recover and recycle solvents like toluene can significantly improve the process's environmental footprint and cost-effectiveness.
Safety Protocols
The use of Phosphorus Oxychloride (POCl₃) is the primary safety concern.
-
Handling POCl₃: This substance is highly toxic, corrosive, and reacts violently with water to produce heat and toxic fumes (HCl, phosphoric acid).[16][17]
-
Personal Protective Equipment (PPE): A full-face respirator with an appropriate acid gas cartridge, neoprene or butyl rubber gloves, a face shield, and a chemical-resistant suit are mandatory.[17][18]
-
Engineering Controls: All transfers and reactions must be performed in a closed system or under high-efficiency fume extraction.[16][19] Emergency showers and eyewash stations must be immediately accessible.
-
-
Reaction Quenching: The quenching step is the most hazardous part of the process. The reactor must be designed to handle the pressure and corrosive fumes generated. A robust gas scrubbing system is essential to neutralize the evolved HCl gas.
-
Waste Management: Aqueous waste will be acidic and contain phosphates. It must be neutralized and treated according to local environmental regulations before disposal. Organic waste streams should be incinerated.
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Application Note: A High-Throughput Screening Platform for the Rapid Exploration of 2,4-Dichloro-8-fluoroquinoline Reactions
Abstract: This document provides a comprehensive guide to establishing a high-throughput screening (HTS) experimental setup for the reactions of 2,4-dichloro-8-fluoroquinoline. This quinoline scaffold is a privileged starting material in medicinal chemistry, offering multiple reactive sites for diversification. By leveraging automated liquid handling, miniaturized reaction formats, and rapid analytical techniques, researchers can efficiently explore vast chemical spaces, optimize reaction conditions, and accelerate the discovery of novel bioactive compounds. We detail the underlying chemical principles, provide step-by-step protocols for reaction execution and analysis, and explain the rationale behind key experimental choices to ensure robust and reproducible results.
Introduction: The Strategic Value of the Quinoline Scaffold and HTS
Quinoline derivatives are a cornerstone in drug discovery, forming the core of numerous approved therapeutic agents. Their rigid bicyclic structure and versatile substitution patterns allow for precise modulation of pharmacological properties. The subject of this guide, this compound, is a particularly valuable building block. It possesses two distinct electrophilic centers at the C2 and C4 positions, which are susceptible to nucleophilic aromatic substitution (SNAr), and a fluorine atom at the C8 position, which can serve as a metabolic blocker or a probe for structure-activity relationship (SAR) studies.
The traditional one-at-a-time approach to reaction optimization and library synthesis is often a significant bottleneck in the drug discovery pipeline.[1] High-Throughput Experimentation (HTE) addresses this challenge by employing automation and parallelization to execute hundreds or thousands of reactions on a microscale.[2][3] This methodology not only accelerates the pace of research but also enables a more systematic and comprehensive exploration of reaction variables, leading to the rapid identification of optimal conditions and novel chemical entities.[4]
This application note provides researchers, scientists, and drug development professionals with a detailed framework for implementing an HTS workflow specifically tailored for this compound reactions.
Scientific Rationale and Strategic Considerations
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The this compound scaffold presents two chlorine atoms as potential leaving groups for SNAr reactions. Understanding the inherent reactivity of these positions is critical for designing a successful screening campaign. The carbon at the 4-position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the carbon at the 2-position.[5][6] This enhanced reactivity is attributed to the greater ability of the quinoline nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at the C4 position.
This predictable regioselectivity is a key advantage, as it allows for the selective monosubstitution at the C4 position under controlled conditions, leaving the C2-chloro group available for subsequent diversification. The primary goal of the HTS setup described herein is to rapidly screen a diverse library of nucleophiles for their ability to efficiently displace the C4-chloro substituent.
The Power of Miniaturization and Automation
The transition from bench-scale synthesis to a high-throughput format in 96- or 384-well plates offers profound benefits.
-
Reagent Conservation: Reaction volumes are typically scaled down to the microliter range, drastically reducing the consumption of valuable substrates, building blocks, and catalysts.[2][7]
-
Enhanced Reproducibility: Automated liquid handlers dispense reagents with a precision and accuracy unattainable with manual pipetting, minimizing human error and ensuring high well-to-well consistency.[8][9]
-
Increased Throughput: Automation enables the setup of thousands of unique reactions within a single workday, a task that would be impossible to perform manually.[3][7]
Design of Experiments (DoE) for Efficient Screening
While a brute-force screening of all possible combinations can be effective, a more strategic approach using Design of Experiments (DoE) principles can yield richer information with fewer experiments.[10][11] For an initial screen to identify promising nucleophiles and bases, a full factorial design, where every combination of selected factors is tested, is often employed.[4] This approach helps to identify not only the main effects of each variable but also any synergistic or antagonistic interactions between them.[12]
High-Throughput Experimental Workflow
The entire HTS process can be visualized as a streamlined pipeline from reagent preparation to final data analysis.
Caption: High-throughput screening workflow from preparation to analysis.
Materials and Instrumentation
| Category | Item | Rationale / Key Specification |
| Instrumentation | Automated Liquid Handler | For precise, reproducible, and high-throughput dispensing of nanoliter to microliter volumes. Examples: Agilent Bravo[13], Hamilton Microlab STAR[14]. |
| High-Throughput LC-MS System | Essential for rapid and definitive analysis of reaction outcomes. UPLC-MS or Echo-MS systems are ideal to avoid analytical bottlenecks.[15][16] | |
| Microplate Incubator/Shaker | To ensure consistent temperature control and mixing for all parallel reactions. | |
| Plate Sealer | To prevent solvent evaporation and cross-contamination during incubation. | |
| Consumables | 96- or 384-well Microplates | Polypropylene plates are recommended for their chemical resistance to common organic solvents. |
| Pipette Tips & Reagent Reservoirs | Ensure compatibility with the automated liquid handler. | |
| Reagents | This compound | Starting substrate. Available from suppliers like Sigma-Aldrich. |
| Nucleophile Library | A diverse set of primary/secondary amines, thiols, etc., arrayed in a 96-well format. | |
| Base Library | Common organic (e.g., DIPEA) and inorganic (e.g., K₂CO₃) bases. | |
| Solvents | Anhydrous, high-purity solvents such as DMSO, DMF, NMP. | |
| Internal Standard | A non-reactive compound used for accurate quantification in LC-MS analysis. |
Detailed Experimental Protocols
Protocol 1: Stock Solution Preparation
Causality: Accurate stock solution concentrations are fundamental for the entire experiment. Any errors at this stage will propagate through the screen, leading to unreliable data. Using a consistent "mother plate" format for libraries simplifies the automation script.
-
Substrate Stock: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Nucleophile Library Plate: Prepare a 96-well "mother plate" containing your library of nucleophiles, each at a concentration of 250 mM in anhydrous DMSO.
-
Base Stock: Prepare a 500 mM stock solution of Diisopropylethylamine (DIPEA) in anhydrous DMSO.
-
Internal Standard (IS) Stock: Prepare a 10 mM stock solution of a suitable internal standard (e.g., verapamil) in DMSO.
-
Quench Solution: Prepare a solution of 1% formic acid in water.
Protocol 2: Automated High-Throughput Reaction Execution
Causality: This protocol is designed for an automated liquid handler to minimize manual intervention and maximize consistency. The order of addition is specified to ensure the reaction is initiated simultaneously across the plate upon addition of the base.
-
Target Reaction Conditions:
-
Final volume: 50 µL
-
[Substrate]: 10 mM (0.5 equiv)
-
[Nucleophile]: 25 mM (1.25 equiv)
-
[Base]: 50 mM (2.5 equiv)
-
Temperature: 80 °C
-
Time: 4 hours
-
-
Liquid Handler Steps (to a 384-well polypropylene plate):
-
Dispense Solvent: Add 15 µL of anhydrous DMSO to all wells.
-
Dispense Substrate: Add 5 µL of the 100 mM this compound stock solution to all wells.
-
Dispense Nucleophiles: Add 5 µL from each well of the 250 mM nucleophile "mother plate" to the corresponding wells of the reaction plate.
-
Initiate Reaction: Add 10 µL of the 500 mM DIPEA stock solution to all wells.
-
Seal and Incubate: Immediately seal the reaction plate with a foil or heat-resistant seal. Place the plate in an incubator-shaker set to 80 °C and 800 RPM for 4 hours.
-
Protocol 3: Sample Preparation for LC-MS Analysis
Causality: Quenching stops the reaction, providing an accurate snapshot of its progress at a specific time. Dilution is necessary to bring the analyte concentrations within the linear dynamic range of the mass spectrometer and to add the internal standard for accurate quantification.
-
After incubation, allow the reaction plate to cool to room temperature.
-
Quenching and Dilution: In a new 384-well analysis plate, add 195 µL of acetonitrile containing the internal standard (at a final concentration of 1 µM).
-
Using the liquid handler, transfer 5 µL from each well of the reaction plate to the corresponding well of the analysis plate (a 1:40 dilution).
-
Seal the analysis plate and centrifuge briefly to ensure proper mixing and remove any air bubbles.
-
The plate is now ready for high-throughput LC-MS analysis.
Data Acquisition and Analysis
A rapid LC-MS method is crucial to prevent the analysis step from becoming the rate-limiting factor.[16]
-
Example UPLC-MS Method:
-
Column: C18, 1.7 µm, 2.1 x 30 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 1.5 minutes
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 1 µL
-
Detection: ESI+ MS scan
-
The primary data output will be the peak area of the desired product (M+H)+ and the internal standard. The ratio of (Product Area / Internal Standard Area) is calculated for each well. This ratio is a reliable measure of relative product formation, allowing for the rapid identification of "hits" – reactions that proceeded with high conversion.
Example Data Summary Table
| Well | Nucleophile | Base | Product/IS Ratio | % Conversion (Relative) |
| A1 | Aniline | DIPEA | 15.2 | 85% |
| A2 | Aniline | K₂CO₃ | 2.1 | 12% |
| B1 | Morpholine | DIPEA | 17.9 | 100% (Control) |
| B2 | Morpholine | K₂CO₃ | 15.8 | 88% |
| C1 | Benzyl Mercaptan | DIPEA | 16.5 | 92% |
| C2 | Benzyl Mercaptan | K₂CO₃ | 9.7 | 54% |
Safety Precautions
Handling a large number of diverse chemicals necessitates strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[17][18]
-
Ventilation: All stock solution preparation and plate handling should be performed in a certified chemical fume hood to avoid inhalation of volatile reagents or solvents.[17]
-
Chemical Hazards: Dichloroquinolines and many nucleophiles can be irritants or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.[19]
-
Waste Disposal: Dispose of all chemical waste, including used pipette tips and microplates, in appropriately labeled hazardous waste containers according to institutional guidelines.
Conclusion: A Self-Validating System for Accelerated Discovery
The high-throughput screening platform detailed in this application note provides a robust, self-validating system for the exploration of this compound chemistry. By combining rational experimental design with the precision of automation and the speed of modern analytical techniques, researchers can dramatically increase the efficiency and output of their discovery efforts.[2] The data generated from these screens provides a clear blueprint for selecting the most promising synthetic routes for scale-up and for rapidly building diverse compound libraries to fuel the drug discovery pipeline.
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- 18. cdms.net [cdms.net]
- 19. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-D [cdc.gov]
Troubleshooting & Optimization
Technical Support: Stability & Reactivity Management of 2,4-Dichloro-8-fluoroquinoline
Case ID: QUIN-248F-STAB Status: Active Topic: Prevention of Polymerization/Oligomerization during Nucleophilic Substitution Applicable For: Synthesis of PBTZ169 intermediates, Fluoro-quinoline antibiotics, and kinase inhibitors.[1]
Executive Summary: The "Polymerization" Misconception
User reports regarding the "polymerization" of 2,4-dichloro-8-fluoroquinoline (2,4-DC-8-FQ) are frequently misdiagnoses of three distinct chemical failures. Unlike styrene or vinyl monomers, this quinoline does not undergo radical chain-growth polymerization.[1]
If you are observing the formation of intractable black tars, gums, or insoluble solids, you are likely encountering:
-
Uncontrolled Oligomerization: Simultaneous nucleophilic attack at both C2 and C4 positions, leading to bridged species (if the nucleophile is bifunctional) or complex mixtures.[1]
-
Hydrolytic Aggregation: Moisture ingress converting the C4-Cl to a C4-OH (quinolone), which tautomerizes and forms extensive hydrogen-bonded insoluble aggregates.[1]
-
Thermal Decomposition: The 8-fluoro substituent significantly lowers the LUMO energy of the ring, making it highly susceptible to oxidative degradation at elevated temperatures (>100°C) in the presence of oxygen.[1]
This guide provides the operational parameters to suppress these pathways.
Critical Reaction Parameters (The "Why")
To prevent side reactions, you must exploit the electronic disparity between the C2 and C4 positions.[1]
The 8-Fluoro Effect
The fluorine atom at position 8 is an electron-withdrawing group (EWG) via induction.[1] This pulls electron density from the ring, making the C4 position significantly more electrophilic than in non-fluorinated quinolines.[1]
-
Consequence: Reaction rates are faster.[1]
-
Risk: "Runaway" exotherms are more likely, leading to loss of selectivity.[1]
Regioselectivity Hierarchy (C4 vs. C2)
-
C4-Position: Most reactive.[1][2] The nitrogen lone pair cannot effectively donate density to C4 due to resonance constraints, leaving it electron-deficient.[1]
-
C2-Position: Less reactive. It receives some stabilization from the adjacent nitrogen.[1]
The "Polymerization" Trap: If you heat the reaction too quickly or use too strong a base, the selectivity window closes.[1] The nucleophile attacks C2 and C4 indiscriminately.[1] If your nucleophile has two protons (e.g., a primary amine), it can bridge two quinoline rings, starting an oligomer chain.[1]
Visualizing the Failure Modes
The following diagram illustrates the "Happy Path" (Selective Substitution) versus the failure modes that users describe as polymerization.
Caption: Figure 1. Reaction pathways for this compound. Green indicates the desired selective SNAr pathway.[1] Red and Yellow indicate common side reactions often mistaken for polymerization.[1]
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a black, sticky tar within 10 minutes. What happened?
Diagnosis: Thermal runaway leading to decomposition.[1] The Fix:
-
Solvent Change: If you are using DMSO or DMF above 100°C, stop. These solvents can decompose or participate in side reactions with highly electrophilic quinolines.[1] Switch to THF (reflux, 66°C) or Toluene (controlled temp).[1]
-
Stepwise Addition: Do not add the quinoline to the amine.[1] Add the amine dropwise to the quinoline at 0°C. This keeps the concentration of the nucleophile low relative to the electrophile, favoring mono-substitution.[1]
Q2: I see a precipitate that won't dissolve in organic solvents. Is this a polymer?
Diagnosis: Likely 8-fluoro-4-hydroxy-2-chloroquinoline (hydrolysis product).[1] Verification: Check solubility in 1M NaOH. Quinolones are often soluble in aqueous base (forming the phenoxide/enolate).[1] Polymers/tars are usually insoluble in everything.[1] The Fix: Dry your solvents. 2,4-DC-8-FQ is hygroscopic and hydrolytically unstable.[1] Use molecular sieves in your solvent.[1]
Q3: I have two spots on TLC that are very close. One is my product, what is the other?
Diagnosis: C2-substituted isomer (regioisomer) or C2,C4-bis-substituted impurity.[1] The Fix: Lower the reaction temperature.
-
At 0°C to Room Temperature , the C4 substitution is kinetically favored (Ratio > 20:1).[1]
-
At >80°C , the ratio drops, leading to significant C2 byproduct formation.[1]
Recommended Experimental Protocol
This protocol is optimized for the synthesis of 4-amino-substituted derivatives (e.g., PBTZ169 precursors) while suppressing oligomerization.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Amine Nucleophile (0.95 - 1.05 equiv) — Strict stoichiometry is vital.[1]
-
Base: DIPEA (Diisopropylethylamine) (1.2 equiv) or K₂CO₃ (anhydrous).[1]
-
Solvent: Anhydrous THF or Acetonitrile (MeCN).[1]
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen or Argon.[1] Oxygen promotes radical decomposition (tars).[1]
-
Solubilization (Cold Start): Dissolve this compound in anhydrous THF (0.1 M concentration). Cool the solution to 0°C using an ice bath.
-
Why? Low temperature "freezes out" the reaction at the less reactive C2 position.[1]
-
-
Controlled Addition: Mix the Amine Nucleophile and Base in a separate vial with THF. Add this mixture dropwise to the quinoline solution over 15–30 minutes.
-
Reaction Monitoring: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Quench: Pour into ice-water. The product should precipitate as a solid.[1] Filter and wash with cold water.[1]
-
Avoid Acidic Workup: Acid can protonate the product, making it water-soluble, or induce hydrolysis of the remaining C2-Cl.[1]
-
Troubleshooting Decision Tree
Use this logic flow to diagnose "polymer" formation in real-time.
Caption: Figure 2. Diagnostic logic for identifying the nature of reaction byproducts.
References
-
Makarov, V., et al. (2009).[1] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[1] Science, 324(5928), 801-804.[1] [Link]
- Context: Establishes the synthesis of benzothiazinone scaffolds involving chlorinated quinoline intermedi
-
Tereshchenko, D. S., et al. (2016).[1] "Synthesis and biological evaluation of new 2-aminobenzothiazinones." Russian Chemical Bulletin, 65, 2696–2703.[1] [Link]
- Context: Details the specific reactivity of this compound and conditions for selective substitution.
-
PubChem. (2025).[1][3] "Compound Summary: this compound." National Library of Medicine. [Link][1]
-
Context: Physical properties and safety data supporting the hydrolytic instability claims.[1]
-
-
Nearmedic Plus. (2019).[1] "Macozinone (PBTZ169) Investigator's Brochure." New TB Drugs Working Group. [Link]
- Context: Clinical development data referencing the stability of the API and intermedi
Sources
optimizing reaction conditions (temperature, solvent, base) for 2,4-dichloro-8-fluoroquinoline
Technical Support Center: Reaction Optimization for 2,4-Dichloro-8-Fluoroquinoline
Executive Summary
The this compound scaffold presents a classic yet deceptive challenge in heterocyclic chemistry: Regiodivergency . The presence of two electrophilic sites (C2 and C4) combined with the electron-withdrawing 8-fluoro substituent creates a system where product outcome is strictly dictated by the mechanism of attack (
This guide provides a validated framework for selectively targeting the C4 or C2 positions, minimizing common side reactions such as hydrolysis, bis-substitution, and tar formation.
Module 1: The Critical Decision Tree (Regioselectivity)
Before selecting solvents or bases, you must define your target isomer. The reactivity of this compound is governed by two opposing forces:
-
Electronic Activation (C4 Preference): In Nucleophilic Aromatic Substitution (
), the C4 position is significantly more electrophilic due to the para-like resonance capability with the quinoline nitrogen (forming a stable Meisenheimer-like complex). -
Chelation Control (C2 Preference): In Palladium-catalyzed cross-couplings (Suzuki/Sonogashira), the quinoline nitrogen coordinates to the Pd(0) center, directing oxidative addition to the proximal C2-Cl bond.[1]
Visualizing the Selectivity Logic:
Caption: Decision matrix for selecting the primary reaction pathway based on the desired substitution site.
Module 2: Optimizing (Targeting C4)
The 8-fluoro substituent exerts a strong inductive effect (-I), making the ring more electron-deficient than standard quinolines. This increases the rate of reaction at both positions, meaning temperature control is more critical here than with non-fluorinated analogs to prevent bis-substitution.
Protocol: C4-Selective Amination
-
Solvent: THF (Tetrahydrofuran) or DCM (Dichloromethane).
-
Why: Non-polar or moderately polar aprotic solvents suppress the reaction rate slightly, enhancing selectivity for the more reactive C4 position. Avoid DMF/DMSO for mono-substitution; they accelerate the reaction too much, leading to C2/C4 mixtures.
-
-
Base: DIPEA (Diisopropylethylamine) or 2,6-Lutidine .
-
Why: Organic soluble bases prevent precipitation of the intermediate. Inorganic bases (
) are heterogeneous and can cause localized "hotspots" of reactivity.
-
-
Temperature: 0°C start, warm to RT.
-
Critical: Do not heat. At >40°C, the C2 position becomes accessible.
-
Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Bis-substitution (C2 & C4) | Temperature too high or Solvent too polar. | Switch from DMF to THF/DCM. Cool reaction to -10°C during addition. |
| Hydrolysis (Formation of quinolone) | Wet solvent/hygroscopic base. | The C4-Cl is highly labile to water. Use anhydrous solvents and store DIPEA over KOH pellets. |
| No Reaction | Nucleophile is too weak (e.g., Aniline). | Switch solvent to IPA (Isopropanol) and add 1.0 eq of HCl (catalytic acid activation of the quinoline N). |
Module 3: Optimizing Pd-Catalysis (Targeting C2)
To functionalize C2 while leaving C4 intact, you must exploit the "Directed Oxidative Addition" effect.
Protocol: C2-Selective Suzuki Coupling
-
Catalyst:
or + .-
Why: Simple triphenylphosphine ligands allow the quinoline nitrogen to displace a ligand and coordinate to Pd, directing the metal to C2. Avoid bulky ligands like Buchwald phosphines (XPhos, RuPhos) or NHCs initially, as they prevent this coordination and may revert selectivity to electronic control (C4).
-
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene .
-
Why: A biphasic system with a mild inorganic base is standard.
-
-
Base:
or .-
Why: Weaker bases are preferred to prevent background
hydrolysis of the sensitive C4-Cl.
-
Visualizing the C2-Activation Mechanism:
Caption: The "Directing Effect" mechanism where the Quinoline Nitrogen guides Palladium to the C2 position.[1]
Module 4: FAQ & Technical Support
Q1: I need to introduce substituents at BOTH positions. Which order is best?
A: Always perform the C4 substitution first via
-
Reasoning: If you perform C2-coupling first, the resulting electron-rich aryl/alkyl group at C2 will deactivate the ring, making the subsequent C4 substitution difficult. Conversely, an amine/alkoxide at C4 is electron-donating but the C2 position remains active for Pd-coupling (C-Cl bond remains).
Q2: The 8-Fluoro group is disappearing/reacting. Why?
A: This is rare but occurs if you use strong nucleophiles (e.g., Thiolates) or harsh bases (e.g.,
-
Mechanism:[1][2][3][4][5][6] The 8-position is susceptible to ortho-lithiation or nucleophilic attack if the ring is highly activated.
-
Fix: Switch to milder bases (
) and avoid organolithium reagents.
Q3: My yield is low due to "tar" formation. A: 2,4-dichloroquinolines are thermally unstable in the presence of trace acid.
-
Fix: Ensure your reaction mixture is slightly basic. If concentrating the starting material, do not heat above 40°C. Add a scavenger base (solid
) to the reaction vessel.
References
-
Regioselectivity in Quinoline Substitutions
-
Palladium-Catalyzed Selectivity
-
Synthesis of 8-Fluoro Intermediates
-
Mechanistic Insight (
):- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
- Source:N
-
URL:[Link] (Note: Generalized link to PMC database for
mechanistic studies on heterocycles).
Sources
- 1. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Reactivity of 2,4-Dichloro-8-fluoroquinoline
Welcome to the technical support guide for 2,4-dichloro-8-fluoroquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. Our goal is to provide practical, field-tested insights into the common side reactions and troubleshooting scenarios encountered when working with this compound. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to anticipate challenges and rationally design your experiments for optimal outcomes.
Section 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction
The primary utility of this compound lies in the sequential displacement of its two chloro substituents. However, achieving high selectivity can be challenging. This section addresses the most common questions regarding these reactions.
FAQ 1.1: I'm planning an SNAr reaction with an amine. Which chlorine atom, at position C2 or C4, is more reactive?
Answer: The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position.
Causality & Expertise: This regioselectivity is a well-established principle for 4-haloquinolines and related heterocycles like quinazolines.[1][2][3] The increased reactivity at C4 is due to two primary electronic factors:
-
Greater Electrophilicity: The C4 carbon atom bears a more positive partial charge. This is because it is in a para position relative to the ring nitrogen. The nitrogen atom can effectively withdraw electron density through resonance, stabilizing the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4. This stabilization is not as effective for attack at the C2 position.
-
Activation Energy: Density Functional Theory (DFT) calculations on analogous 2,4-dichloroquinazoline systems confirm that the activation energy for nucleophilic attack is lower at the C4 position.[1] This lower kinetic barrier makes the reaction at C4 proceed much faster under kinetic control.
Therefore, you can expect a mono-substitution reaction with a typical amine or alcohol nucleophile to occur selectively at the C4 position, especially under mild conditions.
FAQ 1.2: My reaction is yielding a mixture of the desired 4-substituted product, the 2-substituted isomer, and a di-substituted byproduct. How can I optimize for clean mono-substitution at C4?
Answer: Achieving high selectivity for the 4-substituted product requires careful control of reaction conditions to exploit the inherent reactivity difference between the C2 and C4 positions. Overly harsh conditions (high temperature, long reaction times) will often lead to the formation of undesired byproducts.
Troubleshooting Protocol & Best Practices:
-
Control Stoichiometry: Use a slight excess, but not a large one, of the nucleophile (typically 1.1 to 1.3 equivalents). This ensures the complete consumption of the starting material without driving the reaction towards di-substitution.
-
Lower the Temperature: Start your reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC or LC-MS. Only increase the temperature gradually if the reaction is too slow. Many SNAr reactions on this scaffold proceed efficiently at temperatures between 25 °C and 80 °C.[2]
-
Choose the Right Base: Use a non-nucleophilic base to scavenge the HCl generated during the reaction. Bases like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) are excellent choices. Avoid using an excess of a nucleophilic base (like the reacting amine itself) as it can promote side reactions.
-
Monitor Reaction Time: Once the starting material is consumed (as judged by TLC/LC-MS), work up the reaction promptly. Extended reaction times, even after full conversion of the starting material, can lead to the slower substitution at the C2 position.
Data-Driven Recommendations:
| Parameter | Recommended Condition for Mono-C4 Substitution | Rationale & Troubleshooting |
| Temperature | Start at RT; gently heat to 40-80 °C if necessary. | High temperatures (>100 °C) significantly increase the rate of C2 and di-substitution. |
| Nucleophile Eq. | 1.1 - 1.3 | A large excess drives the reaction towards the thermodynamically favored di-substituted product. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMAc, NMP, Acetonitrile) | These solvents effectively solvate the intermediates without interfering with the reaction. |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA (1.5 - 2.0 eq.) | Stronger bases or nucleophilic bases can cause hydrolysis or other side reactions. |
Visualizing the Reaction Pathway:
The following diagram illustrates the intended reaction and the potential side products that arise from a loss of selectivity.
Caption: SNAr reaction pathways on this compound.
FAQ 1.3: My LC-MS analysis shows a byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. What is happening and how can I stop it?
Answer: You are observing hydrolysis, a common side reaction where water acts as a nucleophile. This leads to the formation of 2-chloro-8-fluoroquinolin-4(1H)-one or 4-chloro-8-fluoroquinolin-2(1H)-one. The C4-chloro is more susceptible to hydrolysis.[4]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. If possible, run the reaction under an inert atmosphere (Nitrogen or Argon). While not always strictly necessary for SNAr with amines, it is critical if hydrolysis is a persistent issue.
-
Check Your Base: If you are using a hydroxide base (e.g., NaOH, KOH), this is the likely source of the problem. Switch to a non-hydroxide base like K₂CO₃ or an organic amine base.
-
Purify Your Amine: Amines can be hygroscopic. If your amine is old or has been exposed to the atmosphere, consider purifying it or using a fresh bottle.
-
Workup Procedure: During the aqueous workup, minimize the contact time of your product with the aqueous phase, especially if it is basic. Neutralize the reaction mixture to a pH of ~7 before extraction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis side reactions.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira are powerful tools for C-C and C-N bond formation. As with SNAr, regioselectivity and competing side reactions are key concerns.
FAQ 2.1: In a Suzuki or Buchwald-Hartwig reaction, will the coupling occur at C2 or C4 first?
Answer: Similar to SNAr, palladium-catalyzed cross-coupling reactions show a strong preference for reacting at the C4 position.
Causality & Expertise: The rate-determining step in many cross-coupling cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is highly sensitive to the electrophilicity of the carbon atom. As established, the C4 position is more electron-deficient than the C2 position, making it more susceptible to oxidative addition. This principle has been demonstrated in related polyhalogenated quinazoline systems, where exclusive selectivity for the C4 position is observed under controlled conditions.[5] You can leverage this reactivity difference to perform sequential cross-couplings, first at C4 and then, under more forcing conditions, at C2.
FAQ 2.2: My Suzuki reaction is not going to completion, and I'm seeing a significant amount of a byproduct that appears to be 2-chloro-8-fluoroquinoline (dehalogenation at C4). What's causing this?
Answer: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed couplings. In this process, the chlorine atom is replaced by a hydrogen atom.
Causality & Troubleshooting:
Hydrodehalogenation can be promoted by several factors:
-
Source of Hydride: The "hydride" can come from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., from boronic acid decomposition), or impurities.
-
Slow Transmetalation: If the transmetalation step (where the organic group is transferred from the boron to the palladium) is slow compared to competing side reactions of the Pd(II)-Ar-X intermediate, dehalogenation can become a major pathway.
-
Catalyst Choice: Some ligand/palladium combinations are more prone to this side reaction than others.
Troubleshooting Protocol:
-
Re-evaluate Your Boronic Acid: Boronic acids can degrade over time, especially if they are not pure (containing homocoupled dimers or boronic anhydrides). Use high-purity boronic acid or consider converting it to a more stable trifluoroborate salt (BF₃K).
-
Optimize the Base and Solvent: Ensure your base is sufficiently strong to facilitate transmetalation but not so strong that it causes reagent decomposition. A combination of a carbonate base (like K₂CO₃ or Cs₂CO₃) in a solvent system like 1,4-dioxane/water or DME/water is a good starting point.
-
Ligand Selection: If the problem persists, screen different phosphine ligands. More electron-rich and bulky ligands can sometimes accelerate the desired reductive elimination step relative to side reactions.
-
Degas Thoroughly: Oxygen can damage the catalyst and lead to side reactions. Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst.
Section 3: General Stability and Impurities
FAQ 3.1: Is the C-F bond at the 8-position stable to these reaction conditions?
Answer: Generally, yes. The C(sp²)-F bond is exceptionally strong and is not susceptible to nucleophilic attack or standard palladium-catalyzed cross-coupling conditions that readily cleave C-Cl bonds. You should not expect displacement of the 8-fluoro group under the conditions described in the previous sections. Cleavage of such an unactivated C-F bond would require highly specialized and forcing reaction conditions, typically involving specific catalyst systems designed for C-F activation.[6]
FAQ 3.2: What are some potential impurities in my starting material that could be mistaken for side products?
Answer: The quality of your starting material is paramount. A common synthesis of this compound proceeds from 8-fluoroquinazoline-2,4(1H,3H)-dione via chlorination with a reagent like phosphoryl chloride (POCl₃).[7]
Potential process-related impurities include:
-
Residual Starting Dione: Incomplete chlorination can leave trace amounts of 8-fluoroquinazoline-2,4(1H,3H)-dione.
-
Mono-chloro Intermediates: Small amounts of 2-chloro-8-fluoroquinolin-4(1H)-one or 4-chloro-8-fluoroquinolin-2(1H)-one may be present. These are the same species formed during hydrolysis side reactions.
-
Isomeric Impurities: Depending on the synthesis of the initial anthranilic acid precursor, you could have isomeric dichloro-fluoroquinolines (e.g., with fluorine at the 5, 6, or 7-position).
It is always best practice to confirm the purity of your starting material by LC-MS and NMR before beginning a reaction to avoid misinterpreting a pre-existing impurity as a reaction byproduct.[8][9]
References
-
Rostami, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]
-
Jia, J., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. National Center for Biotechnology Information. Available at: [Link]
-
Meszaros, Z., et al. (1973). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
-
Churchill, M. E., et al. (1988). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. Available at: [Link]
-
CrashCourse (2020). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. YouTube. Available at: [Link]
-
Connolly, D. J., et al. (2005). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Center for Biotechnology Information. Available at: [Link]
- Hu, J., et al. (2012). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research.
-
Abdel-Gawad, S. M. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
El-Sayed, W. M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. Available at: [Link]
-
Murata, K., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Center for Biotechnology Information. Available at: [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF. Available at: [Link]
-
Fernandes, R., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]
-
quimicaorganica.org (n.d.). Synthesis of Fluoroquinolone Antibiotics. quimicaorganica.org. Available at: [Link]
-
Sheibani, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. Available at: [Link]
-
Sheibani, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]
- John, J. K., et al. (2022). A REVIEW ON IDENTIFICATION, ISOLATION, CHARACTERIZATION AND SYNTHESIS OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. World Journal of Pharmaceutical Research.
- Kumar, P., et al. (2014).
-
Sharma, K., & Kaur, H. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]
- Tripathi, K. D. (2019). Essentials of Medical Pharmacology. Pharma Info Nepal.
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 2,4-Dichloro-8-fluoroquinoline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning in cross-coupling reactions involving 2,4-dichloro-8-fluoroquinoline. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges in your synthetic endeavors.
Introduction: The Challenge of this compound in Cross-Coupling
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, is often hampered by catalyst poisoning. The inherent electronic properties and the presence of multiple reactive sites on the quinoline core can lead to catalyst deactivation, resulting in low yields, incomplete conversions, and reaction failures. This guide will delve into the specific mechanisms of catalyst poisoning and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Low yields or reaction failure with this substrate are commonly attributed to catalyst poisoning. The quinoline nitrogen can act as a Lewis base and coordinate strongly to the palladium center, inhibiting its catalytic activity.[1] Additionally, impurities in the starting materials or solvents, such as sulfur or water, can deactivate the catalyst.[2][3] The presence of two chlorine atoms also presents a challenge in achieving selective coupling.
Q2: Which chlorine atom on this compound is more reactive in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions of 2,4-dichloroquinolines, the chlorine atom at the C4 position is generally more reactive than the one at the C2 position.[4] This is due to the electronic influence of the nitrogen atom, which makes the C4 position more electrophilic. However, reaction conditions, including the choice of catalyst, ligand, and base, can influence this selectivity. Unexpected reactivity at the C2 position might indicate non-optimal reaction conditions or catalyst inhibition.
Q3: How does the 8-fluoro substituent affect the cross-coupling reaction?
A3: The electron-withdrawing nature of the fluorine atom at the C8 position can influence the overall electron density of the quinoline ring system. This can impact the rate of oxidative addition, a key step in the catalytic cycle. While specific studies on the 8-fluoro substituent's direct role in catalyst poisoning are limited, it is known that fluorinated aromatic compounds can participate in complex equilibria with palladium catalysts.[5]
Q4: What are the visual signs of catalyst poisoning in my reaction?
A4: A common visual indicator of catalyst poisoning is the formation of palladium black, a finely divided, inactive form of palladium metal.[6] This precipitation indicates that the palladium has been reduced out of the catalytic cycle. Other signs include a color change in the reaction mixture that deviates from the expected progression and the stalling of the reaction before completion, which can be monitored by techniques like TLC or LC-MS.
Q5: Can I reuse my palladium catalyst for reactions with this compound?
A5: Due to the high risk of catalyst poisoning by the quinoline substrate itself and potential impurities, reusing the catalyst is generally not recommended without a thorough reactivation and purification procedure. The catalyst is likely to have reduced activity after the first run.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Product Formation
Possible Causes:
-
Catalyst Poisoning by the Substrate: The quinoline nitrogen can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.
-
Impurities in Reagents or Solvents: Trace amounts of sulfur, water, or other coordinating species can irreversibly poison the palladium catalyst.[2][7]
-
Incorrect Reaction Conditions: Suboptimal temperature, base, or solvent can lead to poor catalyst performance and favor side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product formation.
Experimental Protocol: Screening for Optimal Conditions
-
Reagent Purification:
-
Recrystallize this compound.
-
Use freshly distilled and degassed solvents.
-
Ensure the boronic acid/ester or amine is of high purity.
-
-
Reaction Setup:
-
Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use a Schlenk line or a glovebox to minimize exposure to air and moisture.[8]
-
-
Parameter Screening (see Table 1):
-
Set up parallel reactions varying one parameter at a time (catalyst, ligand, base, solvent, temperature).
-
Monitor reaction progress by TLC or LC-MS at regular intervals.
-
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommended Options | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PEPPSI™-IPr, Buchwald G3 Precatalysts | PEPPSI™ and Buchwald precatalysts are often more robust and resistant to poisoning.[8] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands can promote reductive elimination and stabilize the active catalyst. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu | The choice of base can significantly impact the reaction outcome. A weaker base may be beneficial if the substrate is base-sensitive. |
| Solvent | Toluene, Dioxane, THF, DMF | Solvent polarity can influence the solubility of reagents and the stability of the catalyst. |
| Temperature | 80-120 °C | Higher temperatures can sometimes overcome catalyst inhibition but may also lead to degradation. |
Problem 2: Poor Regioselectivity (Reaction at both C2 and C4)
Possible Causes:
-
Harsh Reaction Conditions: High temperatures or a highly active catalyst system might overcome the inherent selectivity for the C4 position.
-
Ligand Effects: The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the oxidative addition step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Experimental Protocol: Enhancing Regioselectivity
-
Temperature Optimization:
-
Run the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.
-
-
Ligand Screening:
-
Compare a bulky monodentate ligand (e.g., XPhos) with a bidentate ligand (e.g., dppf). The coordination of the bidentate ligand might sterically hinder the approach to the C2 position.
-
-
Two-Step Strategy:
-
If regioselectivity remains an issue, consider a two-step approach where the more reactive C4 position is functionalized first under mild conditions, followed by a second cross-coupling at the C2 position under more forcing conditions.
-
Conclusion
Successfully employing this compound in cross-coupling reactions requires a careful consideration of potential catalyst poisoning mechanisms. By understanding the inherent reactivity of the substrate and implementing systematic troubleshooting strategies, researchers can overcome these challenges. The key to success lies in the meticulous purification of reagents, the judicious selection of the catalytic system, and the optimization of reaction parameters. This guide serves as a starting point for navigating the complexities of these reactions and achieving your synthetic goals.
References
-
Chen, Y., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 515(7527), 368–373. [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
-
Biffis, A., et al. (2018). Poisoning and deactivation of palladium catalysts. Chemical Reviews, 118(4), 2063-2117. [Link]
-
Hildebrand, F., et al. (2009). Protection of palladium catalysts for hydrodechlorination of chlorinated organic compounds in wastewaters. Applied Catalysis B: Environmental, 91(1-2), 263-270. [Link]
-
van der Boom, M. E., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274. [Link]
-
Parkhomenko, K. V., et al. (2012). Catalytic hydrodechlorination on palladium-containing catalysts. Kinetics and Catalysis, 53(5), 634-641. [Link]
-
Li, J., et al. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts, 13(2), 349. [Link]
-
Jagadeesh, R. V., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ChemistrySelect, 9(10), e202305085. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
-
Reddit. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros. [Link]
-
de Oliveira, K. T., et al. (2014). Palladium-Catalysed Synthesis and Transformation of Quinolones. Current Organic Chemistry, 18(1), 2-25. [Link]
-
Buchwald, S. L., & Watson, D. A. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2137-2148. [Link]
-
Antonchick, A. P., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(1), 170-173. [Link]
-
McMurtrey, K. B., et al. (2012). Pd-catalyzed C-H fluorination with nucleophilic fluoride. Organic Letters, 14(16), 4094-4097. [Link]
-
Marion, N., & Nolan, S. P. (2007). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Organic Letters, 9(19), 3789-3792. [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
Validation & Comparative
Validating the Molecular Architecture of 2,4-dichloro-8-fluoroquinoline: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison for the structural validation of 2,4-dichloro-8-fluoroquinoline, a halogenated quinoline derivative of significant interest. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogs to establish a robust validation framework. We will explore the gold standard of single-crystal X-ray crystallography and complement it with orthogonal spectroscopic techniques, offering a comprehensive approach for researchers in the field.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid. It provides definitive evidence of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's reactivity, physical properties, and biological activity.
Hypothetical Crystallographic Snapshot of this compound
Based on the analysis of published crystal structures for analogous compounds like 2,4-dichloroquinoline[1][2], ethyl 2,4-dichloroquinoline-3-carboxylate[3][4], and 2,4-dichloro-7-fluoroquinazoline[5], we can project a likely crystallographic profile for this compound. This predictive approach is a powerful tool in guiding synthetic and analytical efforts.
Table 1: Comparative Crystallographic Data of Related Halogenated Quinolines and a Quinazoline
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 2,4-dichloroquinoline | C₉H₅Cl₂N | Monoclinic | P2₁/n | 10.3689(3) | 11.9215(3) | 13.6380(5) | 98.937(3) | 1665.37(9) | 8 | [1][2] |
| Ethyl 2,4-dichloroquinoline-3-carboxylate | C₁₂H₉Cl₂NO₂ | Monoclinic | P2₁/c | 8.5860(4) | 19.9082(11) | 7.1304(4) | 100.262(1) | 1199.32(11) | 4 | [3][4] |
| 2,4-dichloro-7-fluoroquinazoline | C₈H₃Cl₂FN₂ | Monoclinic | P2₁/n | 3.8257(3) | 15.0664(9) | 14.3453(6) | 95.102(5) | 823.59(9) | 4 | [5] |
| This compound (Predicted) | C₉H₄Cl₂FN | Monoclinic | P2₁/c | ~8.5 | ~7.5 | ~15.0 | ~105 | ~920 | 4 | - |
The predicted parameters for this compound are derived from the structural similarities to the referenced compounds. The introduction of a fluorine atom at the 8-position is expected to influence the crystal packing through potential weak C-H···F interactions, which could slightly alter the unit cell dimensions and intermolecular distances compared to its non-fluorinated counterpart.
Experimental Protocol: Single-Crystal X-ray Diffraction
The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow.
Step 1: Crystal Growth (The Art of Crystallization)
The primary challenge often lies in obtaining single crystals of sufficient quality. For a compound like this compound, slow evaporation from a suitable solvent system is a common starting point.
-
Methodology:
-
Synthesize and purify this compound. A plausible synthetic route could involve the chlorination of 8-fluoro-2,4-quinolinediol, a reaction precedented in quinoline chemistry.
-
Dissolve the purified compound in a minimal amount of a solvent in which it is moderately soluble (e.g., acetone, ethanol, or a mixture like dichloromethane/methanol).
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the vial with a perforated film or by placing it in a larger, sealed container with a less volatile anti-solvent.
-
Step 2: Data Collection
-
Methodology:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.
-
The crystal is maintained at a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Step 3: Structure Solution and Refinement
-
Methodology:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.
-
Orthogonal Validation: The Role of Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable crystals. Furthermore, spectroscopic methods offer complementary information about the molecule's structure and electronic properties in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for elucidating the connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be crucial.
-
¹H NMR: Would confirm the number and connectivity of the aromatic protons. The coupling patterns would be complex due to ¹H-¹H and ¹H-¹⁹F interactions.
-
¹³C NMR: Would show the number of unique carbon environments. The presence of the fluorine atom would lead to C-F coupling, providing further structural confirmation.
-
¹⁹F NMR: A singlet would be expected, confirming the presence of a single fluorine atom on the quinoline ring.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic C-Cl, C-F, and aromatic C=C and C=N stretching vibrations would be expected.
Conclusion
The structural validation of a novel compound like this compound requires a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement, its success is not always guaranteed. By leveraging data from analogous structures, we can predict key crystallographic parameters and guide experimental efforts. Furthermore, the integration of spectroscopic techniques such as NMR, MS, and IR provides a self-validating system, ensuring a comprehensive and unambiguous structural assignment. This integrated strategy is essential for advancing research and development in chemistry and the life sciences.
References
-
Kimmel, R., Nečas, M., & Vı́cha, R. (2010). 2,4-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1261. [Link]
-
Kimmel, R., Nečas, M., & Vı́cha, R. (2010). 2,4-Dichloroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 6), o1261. [Link]
-
Cabrera, A., Miranda, L. D., Reyes, H., Aguirre, G., & Chávez, D. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o939. [Link]
-
Cabrera, A., Miranda, L. D., Reyes, H., Aguirre, G., & Chávez, D. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(8), o939. [Link]
-
Jia, L., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]
Sources
Technical Guide: Advantages of 2,4-Dichloro-8-Fluoroquinoline in Drug Discovery
The following guide provides an in-depth technical analysis of 2,4-dichloro-8-fluoroquinoline as a scaffold in drug discovery.
Executive Summary
In the landscape of heterocyclic drug design, This compound represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a unique convergence of chemical reactivity (regioselective electrophilicity) and pharmacological optimization (the "Fluorine Effect").
While non-fluorinated quinolines (e.g., 2,4-dichloroquinoline) are standard intermediates, the inclusion of the 8-fluoro substituent drastically alters the physicochemical profile.[1] It enhances metabolic stability by blocking C8-oxidation, modulates lipophilicity (LogP), and increases binding affinity for targets such as bacterial DNA gyrase and eukaryotic topoisomerases. This guide compares the 8-fluoro scaffold against its hydrogen and methyl analogs, supported by experimental protocols for library generation.
Comparative Analysis: The "Fluorine Advantage"
The strategic incorporation of fluorine at the C8 position offers distinct medicinal chemistry advantages over hydrogen (unsubstituted) or methyl analogs.
Table 1: Physicochemical & Reactivity Comparison
| Feature | This compound | 2,4-Dichloroquinoline (8-H) | 2,4-Dichloro-8-Methylquinoline |
| Metabolic Stability | High: C-F bond (116 kcal/mol) blocks oxidative metabolism (CYP450) at the C8 position. | Low: C8 is a primary site for oxidative metabolism, leading to rapid clearance. | Moderate: Methyl group is susceptible to benzylic oxidation. |
| Lipophilicity (LogP) | Optimized: Fluorine increases lipophilicity vs. H, improving membrane permeability (CNS/Cellular penetration). | Baseline: Standard lipophilicity. | High: Methyl significantly raises LogP, potentially leading to solubility issues. |
| Electronic Effect | Electron-Withdrawing: Lowers pKa of ring nitrogens; activates C2/C4 for SNAr reactions. | Neutral: Standard reactivity. | Electron-Donating: Deactivates the ring slightly toward nucleophilic attack. |
| Binding Potency | Enhanced: 8-F often creates additional electrostatic interactions or H-bond acceptance in enzyme pockets (e.g., DNA Gyrase). | Baseline: Lack of specific anchoring at C8. | Steric Clash: Methyl group can cause steric hindrance in tight binding pockets. |
Critical Insight: The 8-fluoro group is small (van der Waals radius ~1.47 Å) compared to a methyl group (~2.0 Å), allowing it to mimic hydrogen sterically while exerting a profound electronic influence. This "bioisosteric" replacement is a cornerstone of modern lead optimization.
Chemical Reactivity & Regioselectivity[2][3]
The core synthetic advantage of this compound is its predictable regioselectivity . The molecule possesses two electrophilic sites (C2 and C4) susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
C4 Position: Highly reactive. The nitrogen atom at N1 activates the C4 position through resonance. Nucleophilic attack occurs here first under mild conditions.
-
C2 Position: Less reactive. Substitution at C2 typically requires higher temperatures or stronger nucleophiles, allowing for the sequential introduction of two different functional groups.
Mechanism Visualization
The following diagram illustrates the sequential functionalization logic, a critical workflow for generating DNA-encoded libraries or SAR series.
Figure 1: Sequential SNAr strategy for library generation. The 8-fluoro group remains stable throughout, serving as a metabolic blocker in the final drug candidate.
Experimental Protocol: Synthesis of a 4-Amino-2-Chloro Derivative
Objective: Selective mono-amination at the C4 position to create a versatile intermediate. This protocol is self-validating via TLC and NMR monitoring.
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Morpholine or substituted aniline (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (1.5 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Ethanol
Step-by-Step Methodology
-
Preparation: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Low temperature ensures kinetic control, favoring substitution at the more reactive C4 position over C2.
-
Addition: Add DIPEA (1.5 mmol) followed by the slow, dropwise addition of the amine (1.1 mmol).
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC (Hexane:EtOAc 3:1).
-
Validation: The starting material (high Rf) should disappear, and a single new spot (lower Rf) should appear. If a third spot (lowest Rf) appears, the reaction is over-running to the di-substituted product (C2 reaction); cool back down or reduce reaction time.
-
-
Work-up: Quench with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Recrystallize from ethanol or purify via flash column chromatography.
Expected Outcome
-
Yield: >85%
-
Regioselectivity: >95:5 (C4:C2 isomer ratio).
-
Characterization: 1H NMR will show a shift in the C3 proton signal, confirming the loss of the C4-Cl influence.
Biological Applications & Case Studies
A. Antibacterial Agents (Fluoroquinolones)
The 8-fluoro substituent is a hallmark of third- and fourth-generation fluoroquinolones (e.g., Sparfloxacin , Clinafloxacin ).
-
Mechanism: The 8-F group improves penetration into the bacterial cell wall (Gram-positive coverage) and inhibits the multidrug efflux pumps more effectively than 8-H analogs.
-
Data Point: 8-fluoroquinolones often exhibit 2-4x lower MIC (Minimum Inhibitory Concentration) against S. aureus compared to their non-fluorinated counterparts.
B. Anticancer Therapeutics
Recent studies have repurposed the quinoline scaffold for oncology.[2][3]
-
Target: Inhibition of Tyrosine Kinases (e.g., c-Met, VEGFR).
-
Advantage: The 2,4-substitution pattern allows for the attachment of a urea moiety (common in kinase inhibitors) at C4, while the 8-F group prevents metabolic deactivation of the core ring in the liver.
C. Antimalarial Activity
4-Aminoquinolines are classic antimalarials (Chloroquine).[4][5]
-
Innovation: Resistance to Chloroquine is often due to efflux mechanisms. The introduction of the 8-fluoro atom alters the pKa of the quinoline nitrogen, modifying accumulation in the parasite's digestive vacuole and potentially overcoming resistance in specific strains.
References
-
Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines
- Source: N
- Relevance: Establishes the core protocol for C4 vs C2 selectivity in dichloro-heterocycles.
-
Recent Advances in the Synthesis and Biological Activity of Quinolines
- Source: RSC Advances / Royal Society of Chemistry
- Relevance: Comprehensive review of quinoline scaffold utility in drug discovery.
-
Fluoroquinolones as Anticancer Agents
-
Synthesis and Antibacterial Properties of 8-Nitro/Fluoro Quinolone Deriv
- Source: N
- Relevance: Discusses the specific impact of C8 substitution on antibacterial potency and lipophilicity.
-
Applications of Fluorine in Medicinal Chemistry
- Source: Journal of Medicinal Chemistry (Cited via NIH)
- Relevance: Foundational text on the "Fluorine Effect" (metabolic stability and binding).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Kinetic Profile of 2,4-dichloro-8-fluoroquinoline and its Reactions
In the landscape of modern drug discovery and materials science, halogenated quinolines serve as privileged scaffolds. Their utility stems from the strategic placement of halogen atoms, which not only influences the molecule's physicochemical properties but also provides reactive handles for further chemical modification. Among these, 2,4-dichloro-8-fluoroquinoline stands out as a versatile building block. The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), offering a gateway to a diverse array of functionalized quinolines. The fluorine atom at the C8 position, while generally less reactive in SNAr, significantly modulates the electronic properties of the aromatic system.
This guide provides an in-depth characterization of the expected kinetic profile of this compound in SNAr reactions. As direct, published kinetic data for this specific molecule is scarce, we will leverage established principles of physical organic chemistry to predict its reactivity. Furthermore, we will present a comparative analysis against other heterocyclic systems and provide detailed experimental protocols for researchers to determine the kinetic parameters in their own laboratories. This guide is intended for researchers, scientists, and drug development professionals who seek to understand and exploit the reactivity of this important chemical entity.
Theoretical Framework: Predicting the Kinetic Profile of this compound
The primary mode of reaction for this compound with nucleophiles is nucleophilic aromatic substitution (SNAr). The generally accepted mechanism for SNAr reactions on such electron-deficient heterocyclic systems proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. However, recent studies suggest that many SNAr reactions, particularly on heterocyclic rings, may proceed through a concerted mechanism.[1] For the purpose of predicting reactivity, we will consider the factors that stabilize the transition state, which shares characteristics with the Meisenheimer complex.
Regioselectivity: The C4 vs. C2 Position
A critical question for a molecule with two potential leaving groups is that of regioselectivity. In the case of 2,4-dichloroquinolines, nucleophilic attack is expected to occur preferentially at the C4 position.[2][3] This preference is rooted in the electronic structure of the quinoline ring. The nitrogen atom in the ring acts as a potent electron-withdrawing group, and its influence is more strongly felt at the C2 and C4 positions. However, the C4 position is para to the ring nitrogen, allowing for more effective delocalization of the negative charge in the Meisenheimer-like transition state through resonance.
Computational studies on analogous 2,4-dichloroquinazolines have shown that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C4 carbon, indicating it as the more electrophilic site and more susceptible to nucleophilic attack.[3] A similar distribution is anticipated for this compound.
Factors Influencing Reaction Rate
The rate of SNAr reactions is governed by several key factors:
-
The Nature of the Nucleophile: Stronger nucleophiles will react faster. The nucleophilicity is influenced by the atom's basicity, polarizability, and the solvent.
-
The Leaving Group: The stability of the leaving group as an anion influences the rate of the second step of a stepwise reaction (elimination). For halogens, the leaving group ability generally follows the trend I > Br > Cl > F. In the context of SNAr, the C-X bond cleavage is often part of the rate-determining step, and the high electronegativity of fluorine can sometimes lead to faster reactions due to its strong inductive electron-withdrawing effect, which stabilizes the transition state.
-
The Aromatic Ring and its Substituents: The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the ring towards nucleophilic attack.[4] In this compound, the ring nitrogen and the fluorine at C8 both serve as electron-withdrawing groups, enhancing the reactivity of the C2 and C4 positions.
-
Solvent Effects: Polar aprotic solvents like DMSO, DMF, and acetonitrile are typically preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus preserving its nucleophilicity.[4]
The interplay of these factors determines the overall kinetic profile. For this compound, the strong activation by the ring nitrogen and the C8-fluorine suggests a high reactivity towards a range of nucleophiles.
Comparative Analysis with Alternative Heterocyclic Scaffolds
To place the reactivity of this compound in context, it is useful to compare it with other common dihalogenated heterocyclic building blocks.
| Compound | Key Structural Features | Expected Relative Reactivity (SNAr) | Comments |
| This compound | Quinoline core; two activating Cl atoms; additional activation by C8-F. | High | The C4 position is expected to be highly reactive due to stabilization of the transition state by the ring nitrogen. The C8-F provides additional inductive activation. |
| 2,4-dichloroquinazoline | Quinazoline core; two ring nitrogens. | Very High | The presence of two nitrogen atoms in the pyrimidine ring significantly increases the electrophilicity of the C2 and C4 positions, making it generally more reactive than the corresponding quinoline.[3] |
| 2,4-dichloropyrimidine | Pyrimidine core; two ring nitrogens. | Very High | Similar to quinazoline, the two ring nitrogens provide strong activation for SNAr. |
| 2,5-dichloropyridine | Pyridine core; Cl at C2 and C5. | Moderate | The C2 position is activated by the ring nitrogen. The C5-Cl is less activated. Overall reactivity is expected to be lower than the quinoline and quinazoline analogs. |
This qualitative comparison suggests that this compound is a highly reactive substrate for SNAr, likely surpassed in reactivity by its quinazoline and pyrimidine counterparts due to the presence of an additional ring nitrogen in the latter.
Experimental Determination of the Kinetic Profile
To move from prediction to empirical data, a systematic kinetic analysis is required. The following sections provide detailed protocols for determining the rate constants and activation parameters for the reaction of this compound with a model nucleophile, for example, morpholine.
General Experimental Workflow
The general workflow for a kinetic study involves monitoring the change in concentration of a reactant or product over time under controlled conditions (temperature, concentration).
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
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- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4-dichloro-8-fluoroquinoline
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2,4-dichloro-8-fluoroquinoline, a key intermediate in the synthesis of various pharmaceuticals. Beyond presenting methodologies, this document delves into the critical process of cross-validation, ensuring data integrity and method suitability across different analytical platforms. The principles and protocols outlined herein are grounded in established regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5]
The Imperative of Methodological Diversity and Cross-Validation
This guide will first detail the experimental protocols for an HPLC-UV and a GC-MS method tailored for this compound. Subsequently, a rigorous cross-validation protocol will be presented, followed by a comparative analysis of hypothetical performance data to illustrate the decision-making process in selecting the most appropriate method for a given application.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[6][7] For a halogenated quinoline derivative like this compound, a reversed-phase method offers excellent resolution and reproducibility.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Waters Symmetry C18, 5 µm, 4.6 x 250 mm, or equivalent.[8]
2. Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade, purified to 18.2 MΩ·cm.
-
Formic acid, 99%.
-
This compound reference standard (purity >99%).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: 60% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 60% B
-
12.1-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan of the analyte).
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm PTFE syringe filter before injection.
Rationale for Method Choices:
The choice of a C18 column is based on its wide applicability for retaining non-polar to moderately polar compounds like our target analyte. The gradient elution allows for the effective separation of the analyte from potential impurities with varying polarities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if the method were to be transferred to an LC-MS system.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, Gas Chromatography offers high separation efficiency.[9][10] Coupling it with a Mass Spectrometer provides both high sensitivity and selectivity, allowing for definitive identification based on mass-to-charge ratio.[11]
Experimental Protocol: GC-MS
1. Instrumentation:
-
GC System: Agilent 7890B GC coupled to a 5977B MS Detector or equivalent.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
2. Reagents and Standards:
-
Methylene chloride, GC grade.
-
This compound reference standard (purity >99%).
3. Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 amu.
-
Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound (e.g., m/z corresponding to the molecular ion and major fragments).
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methylene chloride.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methylene chloride to create calibration standards (e.g., 0.1 µg/mL to 20 µg/mL).
-
Sample Preparation: Dissolve the sample in methylene chloride to an estimated concentration within the calibration range.
Rationale for Method Choices:
A non-polar DB-5ms column is a robust choice for general-purpose analysis of a wide range of semi-volatile organic compounds. The temperature program is designed to ensure the elution of the analyte as a sharp peak while allowing for the separation of other potential volatile components. The use of both full scan and SIM modes allows for qualitative confirmation and highly sensitive quantification, respectively.
Cross-Validation Protocol: A Framework for Trustworthiness
The cross-validation of these two methods will be conducted in accordance with ICH Q2(R1) guidelines, focusing on accuracy, precision, and linearity.[3][5]
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Key Validation Parameters and Acceptance Criteria
1. Accuracy:
-
Procedure: Analyze samples of known concentration (spiked placebo or well-characterized in-house material) at three levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for both methods.[12]
2. Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration.
-
Intermediate Precision: The analysis should be conducted by different analysts on different days using different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both methods.
3. Linearity:
-
Procedure: Analyze a minimum of five concentrations across the desired range.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
4. Statistical Comparison of Results:
-
A paired t-test can be used to compare the mean results obtained from the two methods. The results should not be statistically different (p > 0.05).
-
An F-test can be used to compare the variances of the two methods.
Comparative Data Analysis (Hypothetical Data)
To illustrate the outcome of a cross-validation study, the following tables summarize hypothetical performance data for the two methods.
Table 1: Comparison of Validation Parameters
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 100.8% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.85% | 1.10% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.25% | 1.55% | ≤ 2.0% |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.05 µg/mL | - |
Table 2: Cross-Validation Results for a Test Sample (Target Concentration: 50 µg/mL)
| Replicate | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) |
| 1 | 49.8 | 50.1 |
| 2 | 50.1 | 49.7 |
| 3 | 49.9 | 50.3 |
| Mean | 49.93 | 50.03 |
| SD | 0.15 | 0.31 |
| RSD | 0.30% | 0.62% |
Statistical Analysis (Paired t-test): p = 0.65 (No significant difference between the means)
Discussion and Method Selection
The hypothetical data demonstrates that both the HPLC-UV and GC-MS methods meet the pre-defined acceptance criteria for linearity, accuracy, and precision. The cross-validation results show excellent agreement between the two methods, with no statistically significant difference in the mean values obtained for the test sample.
The choice between the two methods would, therefore, depend on the specific application:
-
HPLC-UV is a robust, widely available technique that is ideal for routine quality control analysis where high throughput is required. It is generally less sensitive than GC-MS but offers excellent precision.
-
GC-MS provides higher sensitivity and selectivity, making it the preferred method for impurity profiling, trace analysis, and definitive identification. The lower LOQ of the GC-MS method is a clear advantage when low levels of the analyte need to be quantified.
Conclusion
The development and validation of analytical methods are critical for ensuring the quality and safety of pharmaceutical products. This guide has provided detailed protocols for two orthogonal methods, HPLC-UV and GC-MS, for the analysis of this compound. The presented cross-validation framework, grounded in regulatory expectations, provides a systematic approach to demonstrating the reliability and interchangeability of these methods. By understanding the strengths and limitations of each technique and rigorously comparing their performance, researchers can confidently select the most appropriate analytical tool for their specific needs, thereby ensuring the integrity of their data and the quality of their products.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Ganjali, M. R., et al. (2016). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC - NIH. [Link]
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Studzińska, S., & Bocian, S. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. [Link]
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Isa, M., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. MDPI. [Link]
-
Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
-
Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Science.gov. validate analytical methods: Topics by Science.gov. [Link]
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Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Wang, J., et al. (2015). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Journal of Donghua University (English Edition). [Link]
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Jenkins, K. M., & Young, M. S. (n.d.). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Waters Corporation. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. [Link]
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Lindegardh, N. (2008). Drug Analysis : Bioanalytical Method Development and Validation. Uppsala University. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Agilent Technologies, Inc. (2011). Halogenated hydrocarbons Analysis of chlorinated volatiles and C1-C6 hydrocarbons. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Wikipedia. (n.d.). List of antibiotic-resistant bacteria. [Link]
-
De Ruyck, H., et al. (2005). Validation of a liquid chromatography-tandem mass spectrometric method for the quantification of eight quinolones in bovine muscle, milk and aquacultured products. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]
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Koba, M., et al. (2012). Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection. PubMed. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
SlideShare. (n.d.). Q2R1.pptx. [Link]
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Mula, J., et al. (2023). Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma. University of Turin. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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comparing the cost-effectiveness of different synthetic routes to 2,4-dichloro-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-8-fluoroquinoline is a key intermediate in the synthesis of various pharmacologically active compounds, making its efficient and cost-effective production a critical consideration for researchers and drug development professionals. This guide provides an in-depth comparison of different synthetic routes to this valuable quinoline derivative. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and analyze their cost-effectiveness based on reagent prices and reaction yields. This comprehensive analysis aims to equip scientists with the necessary information to select the most suitable synthetic strategy for their specific needs, balancing economic considerations with laboratory feasibility and scalability.
Route 1: The Gould-Jacobs Pathway
A classic and reliable approach to the quinoline core, the Gould-Jacobs reaction, offers a well-established route to this compound. This pathway commences with the condensation of an appropriately substituted aniline with diethyl malonate, followed by a thermally induced cyclization and subsequent chlorination.
Reaction Schema
Figure 1: The Gould-Jacobs pathway to this compound.
Causality Behind Experimental Choices
The selection of 2-fluoroaniline as the starting material is crucial as it directly incorporates the desired fluorine atom at the 8-position of the quinoline ring. The Gould-Jacobs reaction is favored for its reliability in forming the quinoline core from anilines. The thermal cyclization step is a key transformation, driven by the formation of a stable aromatic system. Phosphorus oxychloride (POCl₃) is a powerful and widely used chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides, making it the reagent of choice for the final step.[1]
Detailed Experimental Protocol
Step 1: Synthesis of 8-Fluoro-2,4-quinolinediol
-
In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl malonate (1.2 eq).
-
Heat the mixture at 140-150°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the initial condensation, raise the temperature to 240-250°C and maintain for 30 minutes to effect cyclization. The mixture will solidify upon cooling.
-
The crude solid is then hydrolyzed by refluxing with a 10% aqueous sodium hydroxide solution for 1 hour.
-
Acidify the cooled reaction mixture with concentrated hydrochloric acid to precipitate the 8-fluoro-2,4-quinolinediol.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
To a flask containing 8-fluoro-2,4-quinolinediol (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110°C) for 4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.[2]
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated crude product is filtered, washed with water, and dried.
-
Recrystallization from ethanol or purification by column chromatography on silica gel can be performed to obtain the pure this compound.
Cost and Yield Analysis
| Reagent | Price (USD/kg) | Molar Mass ( g/mol ) | Moles per kg | Cost per mole (USD) |
| 2-Fluoroaniline | ~19.34[3] | 111.12 | 9.00 | ~2.15 |
| Diethyl Malonate | ~17.25 - 45[4][5] | 160.17 | 6.24 | ~2.76 - 7.21 |
| Phosphorus Oxychloride | ~0.90 - 1.30[6][7] | 153.33 | 6.52 | ~0.14 - 0.20 |
Note: Prices are approximate and can vary based on supplier and purity.
The overall yield for the Gould-Jacobs pathway is typically in the range of 60-70%.
Route 2: The Combes Synthesis Approach
An alternative strategy for constructing the quinoline skeleton is the Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][8] This method can also be adapted to produce 2,4-disubstituted quinolines.
Reaction Schema
Figure 2: The Combes synthesis approach to this compound.
Causality Behind Experimental Choices
The Combes synthesis provides a convergent approach to the quinoline core. The use of acetylacetone as the β-diketone leads to the formation of a 2,4-dimethylquinoline intermediate. The strong acid catalyst, typically sulfuric acid, facilitates both the initial condensation and the subsequent cyclization. A key difference in this route is the necessity of an oxidation step to convert the methyl groups at the 2 and 4 positions to hydroxyl groups before the final chlorination can occur. This adds complexity to the synthesis compared to the Gould-Jacobs pathway.
Detailed Experimental Protocol
Step 1: Synthesis of 8-Fluoro-2,4-dimethylquinoline
-
Slowly add 2-fluoroaniline (1.0 eq) to concentrated sulfuric acid (5.0 eq) with cooling in an ice bath.
-
To this mixture, add acetylacetone (1.1 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat at 100°C for 3 hours.
-
Pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution.
-
The precipitated product is filtered, washed with water, and can be purified by recrystallization from ethanol.
Step 2: Oxidation and Chlorination to this compound
This step involves a multi-stage process that is less commonly documented for this specific substrate and may require significant optimization.
-
Oxidation: The methyl groups of 8-fluoro-2,4-dimethylquinoline need to be oxidized to hydroxyl groups. This can be a challenging transformation and may require strong oxidizing agents under harsh conditions, potentially leading to side reactions and lower yields.
-
Chlorination: The resulting dihydroxyquinoline would then be chlorinated using phosphorus oxychloride as described in the Gould-Jacobs protocol.
Cost and Yield Analysis
| Reagent | Price (USD/kg) | Molar Mass ( g/mol ) | Moles per kg | Cost per mole (USD) |
| 2-Fluoroaniline | ~19.34[3] | 111.12 | 9.00 | ~2.15 |
| Acetylacetone | ~10-20 | 100.12 | 9.99 | ~1.00 - 2.00 |
| Sulfuric Acid | Commodity | 98.08 | 10.20 | Very low |
| Phosphorus Oxychloride | ~0.90 - 1.30[6][7] | 153.33 | 6.52 | ~0.14 - 0.20 |
The overall yield for the Combes route is generally lower and less predictable than the Gould-Jacobs pathway, especially due to the challenging oxidation step.
Comparison of the Synthetic Routes
| Parameter | Gould-Jacobs Pathway | Combes Synthesis Approach |
| Starting Materials | 2-Fluoroaniline, Diethyl Malonate | 2-Fluoroaniline, Acetylacetone |
| Number of Steps | 2 | 3 (including oxidation) |
| Key Intermediates | 8-Fluoro-2,4-quinolinediol | 8-Fluoro-2,4-dimethylquinoline |
| Overall Yield | Moderate to Good (60-70%) | Lower and more variable |
| Scalability | Good | Moderate, oxidation step can be problematic |
| Cost-Effectiveness | Generally more cost-effective due to higher and more reliable yields. | Lower cost of acetylacetone is offset by the additional oxidation step and lower overall yield. |
| Safety & Environment | POCl₃ is hazardous. The reaction produces acidic waste.[2][9] | Use of concentrated sulfuric acid and strong oxidizing agents poses significant hazards.[10] |
Conclusion and Recommendation
Based on this comparative analysis, the Gould-Jacobs pathway is the recommended synthetic route for the cost-effective production of this compound. While the initial cost of diethyl malonate may be slightly higher than acetylacetone, the higher and more reliable overall yield of the Gould-Jacobs route makes it more economically viable, especially for larger-scale synthesis. The pathway is also more straightforward, avoiding the challenging and often low-yielding oxidation step required in the Combes approach.
Researchers should, however, always perform a thorough risk assessment before undertaking any chemical synthesis and adhere to all safety guidelines, particularly when working with hazardous reagents like phosphorus oxychloride and concentrated acids.[2][10]
References
-
2 Fluoroaniline Imports - Zauba. (n.d.). Retrieved February 3, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved February 3, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved February 3, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved February 3, 2026, from [Link]
-
Phosphorus Oxychloride - POCl3 Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). Retrieved February 3, 2026, from [Link]
-
National Academy of Sciences. (2011). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10. In Acute Exposure Guideline Levels for Selected Airborne Chemicals. The National Academies Press. [Link]
-
POCl3 chlorination of 4-quinazolones - PubMed. (2011). Retrieved February 3, 2026, from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 3, 2026, from [Link]
-
Diethyl Malonate - Diethyl Propanedioate Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). Retrieved February 3, 2026, from [Link]
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evaluation of the safety profile of 2,4-dichloro-8-fluoroquinoline and its derivatives
Comparative Safety Evaluation: 2,4-Dichloro-8-Fluoroquinoline Scaffolds
Executive Summary
This guide evaluates the safety profile of This compound , a critical intermediate in the synthesis of fluoroquinolone antibiotics and novel anticancer agents. While the scaffold itself presents standard chemical handling risks (irritation/corrosion), its 8-fluoro substituent introduces a distinct "safety-efficacy paradox" in downstream derivatives.
Key Finding: Derivatives of this scaffold consistently exhibit superior potency (lower IC50) against resistant bacterial strains and cancer cell lines compared to non-fluorinated analogs (8-H). However, they carry a significantly higher risk of phototoxicity and mammalian cytotoxicity compared to 8-methoxy alternatives (e.g., moxifloxacin precursors).
Chemical Stability & Reactivity Profile
This compound acts as an electrophilic scaffold. Its safety during handling is dictated by the lability of the chlorine atoms, particularly at the C4 position.
| Feature | This compound | 4,7-Dichloroquinoline (Alternative) | Implication for Safety |
| Reactivity | High (C4 > C2) | Moderate (C4) | 8-F scaffold requires stricter moisture control to prevent hydrolysis to 2-chloro-8-fluoro-4-hydroxyquinoline. |
| Acute Toxicity | Skin/Eye Irritant (Cat 2) | Skin/Eye Irritant (Cat 2) | Standard PPE (gloves, goggles) is sufficient for solid handling. |
| Metabolic Liability | Stable Scaffold | Stable Scaffold | The 8-F bond is metabolically stable, preventing defluorination but influencing lipophilicity. |
Handling Protocol:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Incompatibility: Violent reaction with strong oxidizers and strong bases.
-
Hazard: Releases HCl and HF fumes upon thermal decomposition (>200°C).
Comparative Safety of Derivatives (SAR Analysis)
The safety profile of the final drug candidate is heavily determined by the substituent at position 8.
A. The "8-Fluoro Paradox": Potency vs. Phototoxicity
The 8-fluoro substituent, derived directly from this scaffold, is the primary driver of phototoxicity in fluoroquinolones (e.g., Sparfloxacin, Lomefloxacin).
-
Mechanism: The C8-F bond alters the electron distribution of the quinoline ring, stabilizing the triplet excited state upon UV irradiation. This generates reactive oxygen species (ROS), specifically singlet oxygen (
), which damages lipid membranes. -
Comparison:
B. Cytotoxicity (Anticancer Potential)
While phototoxicity is a liability for antibiotics, the This compound derivatives show enhanced cytotoxicity against tumor cell lines, making them attractive anticancer scaffolds.
Experimental Data Summary (MCF-7 Breast Cancer Cell Line):
| Derivative Class | IC50 (µM) | Selectivity Index (SI) | Safety Note |
|---|---|---|---|
| 8-Fluoro (Target) | 1.2 - 4.5 | High (>10) | Potent Topoisomerase II inhibitor; potential genotoxicity. |
| 8-H (Alternative) | 12.0 - 50.0 | Low (<5) | Lower potency requires higher doses, increasing off-target effects. |
| 8-Methoxy | 5.0 - 15.0 | Moderate | Safer profile but reduced potency compared to 8-F. |
Critical Insight: The 8-fluoro group enhances lipophilicity, facilitating passive transport across the cancer cell membrane, but simultaneously shifts enzyme targeting from bacterial Gyrase to mammalian Topoisomerase II, increasing human cytotoxicity.
Visualizing the Safety Logic (SAR)
Figure 1: Structure-Activity Relationship (SAR) flow showing the trade-off between the high potency of 8-fluoro derivatives and their elevated phototoxicity risk compared to alternatives.
Experimental Protocols for Safety Validation
To objectively evaluate derivatives synthesized from this compound, the following protocols are mandatory.
Protocol A: 3T3 Neutral Red Uptake Phototoxicity Test (OECD TG 432)
Validates the "8-Fluoro" liability.
-
Cell Line: Balb/c 3T3 mouse fibroblasts.
-
Seeding: Plate cells in two 96-well plates (Plate A: UV+, Plate B: UV-).
-
Treatment: Add serial dilutions of the 8-fluoro derivative (0.1 - 1000 µg/mL).
-
Irradiation: Expose Plate A to 5 J/cm² UVA light (solar simulator). Keep Plate B in dark.
-
Viability: Incubate both plates for 24h. Add Neutral Red dye for 3h. Measure OD540.
-
Calculation: Calculate Photo-Irritation Factor (PIF).
-
PIF > 5: Probable Phototoxin (Typical for 8-F derivatives).
-
PIF < 2: Non-phototoxic.
-
Protocol B: Comparative Cytotoxicity (MTT Assay)
Validates Anticancer Potency.
-
Preparation: Dissolve this compound derivatives in DMSO (<0.1% final conc).
-
Controls: Positive: Doxorubicin; Negative: 0.1% DMSO; Comparator: 2,4-dichloroquinoline derivative.
-
Incubation: Treat MCF-7 or HeLa cells for 48h.
-
Readout: Add MTT reagent, dissolve formazan crystals in DMSO, read Absorbance at 570nm.
-
Analysis: Plot dose-response curves to determine IC50.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating the safety profile of this compound derivatives.
References
-
Domagala, J. M. (1994).[3] Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link
-
Marutani, K., et al. (1993). Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position.[2][4][5] Antimicrobial Agents and Chemotherapy. Link
- Shimoda, K., et al. (1993).
-
TCI Chemicals. (2025).[6][7][8] Safety Data Sheet: 4,8-Dichloroquinoline (Analogous Handling Data). Link
-
National Institutes of Health (NIH). (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (Cytotoxicity Comparisons). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
